Tert-butyl 6-chloropyridazine-3-carboxylate
Beschreibung
BenchChem offers high-quality Tert-butyl 6-chloropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-chloropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 6-chloropyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-5-7(10)12-11-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTGBUQUDMBSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Tert-butyl 6-chloropyridazine-3-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into its synthesis, reactivity, characterization, and safe handling, grounding theoretical principles in practical, field-proven insights.
Introduction and Strategic Importance
Tert-butyl 6-chloropyridazine-3-carboxylate (CAS No. 1340506-55-9 ) has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents and novel chemical entities.[1][2][3] Its strategic importance lies in the bifunctional nature of its pyridazine core:
-
The C6-Chloro Substituent: This position acts as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr). This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amino moieties.
-
The C3-tert-butyl Carboxylate Group: This sterically hindered ester serves as a robust protecting group for the carboxylic acid functionality. Its bulk prevents unwanted side reactions while it can be selectively cleaved under specific acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation.
The pyridazine heterocycle itself is a well-established pharmacophore found in molecules with a wide range of biological activities, including potential antimicrobial and anticancer properties.[4] This combination of features makes the title compound a highly sought-after starting material for building molecular complexity in drug discovery programs.
Physicochemical and Safety Data
Accurate physicochemical data is paramount for experimental design. The key properties of tert-butyl 6-chloropyridazine-3-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1340506-55-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 214.65 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethanol) | [4] |
| Storage | Store at 2-8°C under an inert atmosphere | [1][3] |
Safety and Handling
As a laboratory chemical, proper handling is essential. The compound is classified with the following hazards:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Causality Insight: The presence of the chlorinated heterocyclic ring and the ester functionality necessitates these precautions. Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol: Esterification of 6-Chloropyridazine-3-carboxylic acid
The most direct and common synthesis of the title compound is the esterification of its corresponding carboxylic acid. The following protocol is based on well-established carbodiimide-mediated coupling procedures, which are highly effective for forming sterically hindered esters.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tert-butyl 6-chloropyridazine-3-carboxylate.
Detailed Experimental Protocol
Reactants:
-
6-Chloropyridazine-3-carboxylic acid (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
tert-Butanol (3.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 6-chloropyridazine-3-carboxylic acid (1.0 equiv), tert-butanol (3.0 equiv), and DMAP (0.1 equiv). Dissolve the solids in anhydrous DCM.
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the mixture through a pad of Celite® to remove the DCU, washing the filter cake with DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Expert Rationale (Causality):
-
DCC is used as a coupling agent to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP serves as a nucleophilic catalyst. It reacts with the O-acylisourea to form a more reactive acylpyridinium species, which is then readily attacked by the sterically hindered tert-butanol. This catalysis is crucial for achieving a reasonable reaction rate with a tertiary alcohol.
-
The reaction is run at 0 °C initially to control the exothermic reaction upon DCC addition and minimize side reactions.
-
The acidic and basic washes are critical to remove any unreacted DMAP and residual carboxylic acid, respectively. The filtration step is essential for removing the insoluble DCU byproduct.
Key Reactions and Applications in Synthesis
The primary utility of this compound is as an intermediate. The C-Cl bond is the key site for elaboration, most commonly via palladium-catalyzed cross-coupling reactions.
Example Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Here, the chlorine atom on the pyridazine ring is replaced by an aryl or vinyl group from a boronic acid or ester.
Sources
- 1. tert-Butyl 6-chloropyridazine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 2. tert-Butyl 6-chloropyridazine-3-carboxylate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 3. 1340506-55-9|tert-Butyl 6-chloropyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
An In-depth Technical Guide to Tert-butyl 6-chloropyridazine-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its reactivity, and highlights its applications in the synthesis of bioactive molecules, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridazine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, often serving as a bioisosteric replacement for other aromatic systems. The arrangement of its two adjacent nitrogen atoms allows for specific hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.
Among the various pyridazine derivatives, tert-butyl 6-chloropyridazine-3-carboxylate stands out as a particularly versatile intermediate. The presence of a chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The tert-butyl ester at the 3-position serves as a protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions to reveal a key functional group for further elaboration or for its role in the final bioactive molecule. This combination of features makes it a valuable tool for the construction of complex molecular architectures with potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-butyl 6-chloropyridazine-3-carboxylate is essential for its effective use in synthesis and for predicting the properties of its derivatives.
Structure and General Properties
| Property | Value | Source |
| Chemical Name | tert-butyl 6-chloropyridazine-3-carboxylate | - |
| CAS Number | 884970-13-8 | - |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | [2] |
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this specific compound is not readily found in the literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.6 ppm. The two aromatic protons on the pyridazine ring would appear as two doublets in the aromatic region, likely between 7.5 and 8.5 ppm, with a coupling constant characteristic of ortho-coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 160-170 ppm), the quaternary carbon of the tert-butyl group (around 80-85 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbons of the pyridazine ring will appear in the aromatic region (typically 120-160 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the tert-butyl group and the aromatic ring, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observed for the molecular ion and chlorine-containing fragments.
Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate
The synthesis of tert-butyl 6-chloropyridazine-3-carboxylate can be efficiently achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 6-chloropyridazine-3-carboxylic acid, followed by its esterification.
[3,6-Dichloropyridazine] --(1. KCN, DMSO; 2. H₂SO₄, H₂O, heat)--> [6-chloropyridazine-3-carboxylic acid]
Experimental Protocol:
-
Cyanation: To a solution of 3,6-dichloropyridazine in a suitable solvent such as dimethyl sulfoxide (DMSO), add potassium cyanide (KCN). The reaction mixture is heated to facilitate the nucleophilic substitution of one of the chlorine atoms by the cyanide group. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis: Upon completion of the cyanation reaction, the intermediate nitrile is hydrolyzed to the carboxylic acid. This is typically achieved by heating the reaction mixture with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 6-chloropyridazine-3-carboxylic acid.
Step 2: Esterification to Tert-butyl 6-chloropyridazine-3-carboxylate
The esterification of a carboxylic acid with a tertiary alcohol can be challenging under standard Fischer esterification conditions due to the propensity of the tertiary carbocation to eliminate. A more effective and widely used method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazine-3-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Reagents: To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP), followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the esterification can be monitored by TLC, observing the disappearance of the starting carboxylic acid.
-
Work-up and Purification: Once the reaction is complete, the mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., dilute HCl) to remove DMAP, and then with a saturated solution of sodium bicarbonate to remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 6-chloropyridazine-3-carboxylate.
Chemical Reactivity and Synthetic Applications
The reactivity of tert-butyl 6-chloropyridazine-3-carboxylate is dominated by the presence of the electron-deficient pyridazine ring and the reactive C-Cl bond. This makes it an excellent substrate for a variety of transformations, primarily nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Figure 2: Key reaction pathways of tert-butyl 6-chloropyridazine-3-carboxylate.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 6-position of the pyridazine ring is susceptible to displacement by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group.
-
Amination: Reaction with primary or secondary amines, often in the presence of a base, leads to the formation of 6-aminopyridazine derivatives. These compounds are common pharmacophores in many bioactive molecules.
-
Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloride to form 6-alkoxy- or 6-aryloxypyridazine derivatives, respectively.
-
Thiolation: Thiols can be used to introduce sulfur-containing moieties at the 6-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are widely used to functionalize heterocyclic compounds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the 6-position by coupling with the corresponding boronic acids or esters. This is a key strategy for building complex biaryl structures often found in kinase inhibitors.
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for the formation of C-N bonds compared to traditional SₙAr reactions, and it is compatible with a wide range of amines.
Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors
The 6-substituted pyridazine-3-carboxylate scaffold is a common feature in a number of kinase inhibitors. The pyridazine ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase. The substituent at the 6-position can be tailored to occupy a hydrophobic pocket, thereby enhancing potency and selectivity.
For instance, tert-butyl 6-chloropyridazine-3-carboxylate can serve as a key starting material for the synthesis of inhibitors of various kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in inflammatory diseases and cancer. A general synthetic strategy involves an initial Suzuki coupling to introduce a complex aryl or heteroaryl group at the 6-position, followed by deprotection of the tert-butyl ester and subsequent amide coupling to introduce further diversity.
Safety and Handling
-
Hazard Statements (Inferred):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
-
It is strongly recommended to consult the supplier's MSDS for the most up-to-date and specific safety information before handling this compound.
Conclusion
Tert-butyl 6-chloropyridazine-3-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity, coupled with the biological significance of the pyridazine scaffold, makes it an important tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their drug discovery endeavors.
References
-
Lead Sciences. tert-Butyl 6-chloropyridazine-3-carboxylate. [Link]
-
PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Organic Syntheses. Esterification of Carboxylic Acids with tert-Butyl Alcohol by Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]
-
ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- Google Patents. WO20130178478A1 - Substituted pyridazines and their use as syk inhibitors.
-
PubChem. 6-Chloropyridazin-3-amine. [Link]
Sources
Tert-butyl 6-chloropyridazine-3-carboxylate molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of Tert-butyl 6-chloropyridazine-3-carboxylate
Executive Summary
Tert-butyl 6-chloropyridazine-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its structure, featuring a reactive chlorine atom, a sterically protected carboxylic acid, and an electron-deficient pyridazine core, makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, reliable synthetic protocols, and key reactivity patterns. By explaining the causality behind its chemical behavior and providing detailed, validated analytical methods, this document serves as a technical resource for researchers aiming to leverage this compound in the development of novel therapeutics.
The Pyridazine Scaffold in Drug Discovery
The pyridazine ring is a privileged heterocyclic scaffold in modern drug design.[1][2] As a bioisostere for the phenyl ring, it offers a distinct advantage by reducing lipophilicity and introducing hydrogen bond accepting capabilities through its two adjacent nitrogen atoms, thereby improving the pharmacokinetic profile of drug candidates.[1] The unique electronic properties of the pyridazine nucleus have led to its incorporation into a wide array of biologically active agents, including those with cardiovascular, anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Tert-butyl 6-chloropyridazine-3-carboxylate emerges as a crucial intermediate, providing strategically placed functional handles that allow for controlled, sequential modifications, making it an ideal starting point for library synthesis and lead optimization campaigns.
Core Molecular Structure Analysis
Structural Elucidation
The molecule is composed of three primary components that dictate its overall properties and reactivity:
-
The Pyridazine Core : A six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement makes the ring electron-deficient and activates the attached chlorine atom toward nucleophilic attack. The nitrogen atoms can also participate in crucial hydrogen bonding interactions with biological targets.[1]
-
The 6-Chloro Substituent : Positioned on the carbon adjacent to a ring nitrogen, this chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This site serves as the primary point for introducing molecular diversity.
-
The 3-tert-butyl carboxylate Group : This ester functionality consists of a carbonyl group attached to a bulky tert-butyl group. The tert-butyl moiety provides steric hindrance, protecting the carboxylate from hydrolysis under neutral or basic conditions. However, it can be readily cleaved under acidic conditions to unmask the carboxylic acid for further functionalization, such as amide bond formation.[6]
Visualization: 2D Molecular Structure
Caption: Retrosynthesis via an acid chloride intermediate.
Recommended Synthetic Protocol
This protocol describes the conversion of 6-chloropyridazine-3-carboxylic acid to its tert-butyl ester via an acid chloride intermediate. This two-step, one-pot procedure is highly efficient and minimizes side reactions. The choice to generate the acid chloride in situ enhances reactivity, allowing for a rapid and clean reaction with the sterically hindered tert-butanol. [7] Step 1: Acid Chloride Formation
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropyridazine-3-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution. The formation of the acid chloride is typically quantitative.
Step 2: Esterification
-
In a separate flask, dissolve tert-butanol (1.5 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution of the acid chloride from Step 1 back to 0 °C.
-
Slowly add the tert-butanol/base solution to the acid chloride suspension dropwise.
-
Allow the reaction to stir at room temperature overnight. The base is crucial as it scavenges the HCl byproduct, driving the reaction to completion. [7] Step 3: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford pure tert-butyl 6-chloropyridazine-3-carboxylate.
Handling and Storage
The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere at 2-8°C. [8]
Spectroscopic and Analytical Characterization
A combination of spectroscopic methods provides a self-validating system for confirming the identity and purity of the synthesized compound. The data presented below are predicted values based on the known effects of the functional groups present.
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridazine ring. A sharp singlet at δ ~1.6 ppm integrating to 9H for the equivalent protons of the tert-butyl group. |
| ¹³C NMR | A signal for the ester carbonyl (C=O) around δ 160-165 ppm. Signals for the aromatic carbons between δ 120-155 ppm. A signal for the quaternary carbon of the tert-butyl group at δ ~82 ppm and a signal for the methyl carbons at δ ~28 ppm. |
| IR (Infrared) | Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. C-O single bond stretch around 1150-1250 cm⁻¹. Aromatic C=N and C=C stretches in the 1400-1600 cm⁻¹ region. C-Cl stretch around 600-800 cm⁻¹. |
| MS (Mass Spec) | Molecular ion peak [M]⁺ at m/z 214 and a characteristic [M+2]⁺ peak at m/z 216 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺). |
Chemical Reactivity and Synthetic Utility
Nucleophilic Aromatic Substitution (SNAr) at C6
The primary utility of this molecule stems from the reactivity of the C6-Cl bond. The electron-withdrawing pyridazine ring sufficiently activates this position for SNAr reactions with a variety of nucleophiles. This reaction is fundamental for building molecular complexity.
Caption: General scheme for SNAr reactions at the C6 position.
This reaction allows for the facile introduction of amine, ether, thioether, and other linkages, making it a cornerstone for creating libraries of drug-like molecules. For instance, reaction with various substituted anilines or piperazines can generate compounds for screening against kinases or GPCRs. [9]
Deprotection of the Tert-butyl Ester
The tert-butyl ester serves as an effective protecting group for the carboxylic acid. It is stable to many reaction conditions but can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, to reveal the free carboxylic acid. This unmasked acid can then be used in subsequent reactions, such as amide couplings (e.g., with EDC/HOBt) to further elaborate the molecular structure.
Protocol for Deprotection:
-
Dissolve tert-butyl 6-chloropyridazine-3-carboxylate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid.
Conclusion
Tert-butyl 6-chloropyridazine-3-carboxylate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its molecular structure is an elegant convergence of stability and reactivity, offering a protected carboxylic acid and an activated site for nucleophilic substitution. This dual functionality allows for the controlled and sequential construction of complex molecules. The robust synthesis, clear analytical profile, and predictable reactivity discussed in this guide underscore its value as a foundational building block for accelerating the discovery and development of novel therapeutics.
References
-
Lu, X., & Lu, X. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. [Link]
-
Lead Sciences. (n.d.). tert-Butyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
AL-Dahlaki, M. H., & Mohammed, A. H. (2024). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 22(10), 3269–3279. [Link]
-
Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]
-
Palyi, G., & Timari, G. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1165-1191. [Link]
-
ResearchGate. (n.d.). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Retrieved from [Link]
-
Çolak, N., Karayel, A., Buldurun, K., & Turan, N. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]-4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Journal of Structural Chemistry, 62(1), 37-46. [Link]
-
LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved from [Link]
-
Scott, J. D., & Rodrigues, A. D. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 493-498. [Link]
-
Gualtieri, F., et al. (2004). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 47(12), 3100-3109. [Link]
-
PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 21: Carboxylic Acid Derivatives- Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Zeng, F. L., et al. (2021). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters, 23(15), 5981–5986. [Link]
-
University of Rochester. (n.d.). Reactions of Carboxylic acids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Page loading... [guidechem.com]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. tert-Butyl 6-chloropyridazine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 9. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. Among the numerous pyridazine derivatives, tert-butyl 6-chloropyridazine-3-carboxylate stands out as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its strategic functionalization, featuring a chlorine atom amenable to nucleophilic substitution and a sterically hindered tert-butyl ester, allows for selective chemical modifications, making it a versatile precursor in the development of new drug candidates. This guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this important intermediate, delving into the mechanistic rationale behind the chosen synthetic strategy and offering detailed experimental protocols.
Strategic Overview of the Synthesis Pathway
The synthesis of tert-butyl 6-chloropyridazine-3-carboxylate is most effectively achieved through a two-step sequence commencing with the commercially available 6-chloropyridazine-3-carboxylic acid. This approach is predicated on the activation of the carboxylic acid to a more reactive species, followed by nucleophilic attack by tert-butanol.
The logical flow of this synthesis is depicted in the following workflow diagram:
Caption: Synthetic workflow for tert-butyl 6-chloropyridazine-3-carboxylate.
This strategy is advantageous due to the relatively mild conditions required and the high yields typically achieved. The initial activation of the carboxylic acid is crucial for overcoming the inherent low reactivity of carboxylic acids towards direct esterification with sterically hindered alcohols like tert-butanol.
Mechanistic Insights and Rationale
Step 1: Activation of the Carboxylic Acid
The direct esterification of a carboxylic acid with a sterically bulky alcohol such as tert-butanol is an energetically unfavorable process. To facilitate this transformation, the carboxylic acid must first be converted into a more electrophilic derivative. The formation of an acyl chloride is a classic and highly effective method for this activation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose.
In this proposed synthesis, oxalyl chloride is the preferred reagent. The reaction proceeds through the formation of a reactive acylium ion intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species that initiates the conversion of the carboxylic acid to the acid chloride. The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous and easily removed from the reaction mixture, driving the reaction to completion.
Step 2: Esterification with tert-Butanol
Once the highly reactive 6-chloropyridazine-3-carbonyl chloride is formed, it readily undergoes nucleophilic acyl substitution with tert-butanol. The lone pair of electrons on the oxygen atom of tert-butanol attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the expulsion of the chloride ion as a leaving group, resulting in the formation of the desired tert-butyl ester. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
The overall reaction scheme is as follows:
The Versatile Synthon: A Technical Guide to 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate for Advanced Drug Discovery
Introduction: The Strategic Importance of the Pyridazine Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure. Its unique electronic properties, ability to participate in hydrogen bonding, and versatile substitution patterns make it a cornerstone for the design of novel bioactive molecules. This guide focuses on a particularly valuable derivative: 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate , also known as tert-butyl 6-chloropyridazine-3-carboxylate.
This compound serves as a critical building block for introducing the 6-chloropyridazine-3-carboxylate framework into more complex molecular architectures. The presence of the chloro substituent provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups. The tert-butyl ester, on the other hand, offers a sterically hindered and metabolically robust protecting group for the carboxylic acid, which can be selectively deprotected under specific conditions. This combination of features makes it a highly sought-after intermediate in the synthesis of compounds targeting a range of biological targets, including kinases and other enzymes implicated in disease. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective utilization in synthesis and drug design.
Table 1: Physicochemical Properties of 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate
| Property | Value | Source |
| CAS Number | 1340506-55-9 | |
| Molecular Formula | C₉H₁₁ClN₂O₂ | |
| Molecular Weight | 214.65 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General knowledge |
| Storage | Inert atmosphere, 2-8°C |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 8.0-8.2 (d, 1H, pyridazine-H), 7.6-7.8 (d, 1H, pyridazine-H), 1.6 (s, 9H, tert-butyl). The exact chemical shifts of the pyridazine protons will be dependent on the electronic environment.
-
¹³C NMR (100 MHz, CDCl₃): δ 163-165 (C=O), 155-158 (C-Cl), 150-153 (C-pyridazine), 130-133 (CH-pyridazine), 125-128 (CH-pyridazine), 82-84 (quaternary tert-butyl C), 28 (methyl tert-butyl C).
-
Mass Spectrometry (ESI+): m/z 215.06 [M+H]⁺, 237.04 [M+Na]⁺.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 1,1-dimethylethyl 6-chloro-3-pyridazinecarboxylate is conceptually straightforward, typically involving the esterification of the corresponding carboxylic acid.
Synthetic Strategy
The most logical and commonly employed route to this compound is the esterification of 6-chloropyridazine-3-carboxylic acid with a tert-butyl source. The choice of esterification method is critical to avoid side reactions and ensure a good yield.
Caption: Synthetic route to 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate.
Exemplary Experimental Protocol: Steglich Esterification
This protocol is a representative method based on well-established Steglich esterification principles. Researchers should optimize conditions for their specific setup.
Materials:
-
6-Chloropyridazine-3-carboxylic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add tert-butanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1,1-dimethylethyl 6-chloro-3-pyridazinecarboxylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent.
-
DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, accelerating the esterification by forming a highly reactive acylpyridinium intermediate.
-
Workup Procedure: The aqueous washes are essential to remove any unreacted acid, DMAP, and water-soluble byproducts.
Key Reactivity: Nucleophilic Aromatic Substitution
The primary mode of reactivity for this compound in subsequent synthetic steps is nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group activates the chlorine atom for displacement by a wide range of nucleophiles.
Caption: Key reactivity of 1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate.
This reactivity is the cornerstone of its utility as a synthon, enabling the construction of diverse libraries of pyridazine-containing compounds for biological screening.
Applications in Drug Development: A Gateway to Novel Therapeutics
The 6-chloropyridazine core is a recurring motif in a number of biologically active compounds. While specific examples detailing the use of the tert-butyl ester are not prevalent in publicly accessible literature, its role as a key intermediate can be inferred from the structures of advanced clinical candidates and approved drugs.
Potential Therapeutic Areas:
-
Oncology: The pyridazine scaffold is present in numerous kinase inhibitors. The ability to introduce various amine-containing side chains via SNAr at the C6 position makes this building block particularly attractive for the synthesis of inhibitors targeting the ATP-binding site of kinases.
-
Neuroscience: Pyridazine derivatives have shown activity against a range of CNS targets. The lipophilicity of the tert-butyl group can be advantageous for brain penetration.
-
Inflammatory Diseases: The structural features of pyridazines allow for the design of molecules that can modulate inflammatory pathways.
The strategic value of 1,1-dimethylethyl 6-chloro-3-pyridazinecarboxylate lies in its ability to streamline the synthesis of complex molecules, thereby accelerating the drug discovery and development process.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,1-dimethylethyl 6-chloro-3-pyridazinecarboxylate.
Hazard Identification:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion: A Valuable Tool for the Medicinal Chemist
1,1-Dimethylethyl 6-chloro-3-pyridazinecarboxylate is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its well-defined reactivity, coupled with the strategic placement of a reactive chloro group and a robust ester, provides a reliable platform for the generation of diverse molecular libraries. As the demand for new and effective drugs continues to grow, the importance of such well-designed synthons in accelerating the pace of drug discovery cannot be overstated. This guide provides a foundational understanding of its properties and potential, empowering researchers to leverage this key intermediate in their quest for the next generation of medicines.
References
A Comprehensive Technical Guide to the Solubility of Tert-butyl 6-chloropyridazine-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of tert-butyl 6-chloropyridazine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This document synthesizes theoretical principles with practical methodologies to offer a comprehensive resource for laboratory applications.
Physicochemical Properties and Solubility Profile
Tert-butyl 6-chloropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a tert-butyl carboxylate group. Its molecular structure dictates its physicochemical properties, including its solubility. The presence of the polar pyridazine ring and the ester group suggests a degree of polarity, while the bulky, non-polar tert-butyl group and the chlorine atom introduce lipophilic character.
The interplay of these structural features results in a nuanced solubility profile. While extensive quantitative data for this specific molecule is not widely published, qualitative assessments indicate its solubility behavior.
Table 1: Qualitative Solubility of Tert-butyl 6-chloropyridazine-3-carboxylate
| Solvent | Solubility Classification |
| Chloroform (CHCl₃) | Sparingly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
This data is based on publicly available product information and should be considered as a preliminary guide.
To provide a more detailed, quantitative perspective, we can examine the solubility of structurally analogous pyridazine derivatives. For instance, 6-chloropyridazin-3-amine has been studied in a range of common organic solvents, and its behavior can offer valuable insights into the expected trends for tert-butyl 6-chloropyridazine-3-carboxylate. The data for this related compound shows a general increase in solubility with rising temperature.[2]
Table 2: Illustrative Quantitative Solubility of a Structurally Related Compound (6-chloropyridazin-3-amine)
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10³) |
| Methanol | 298.15 | 2.58 |
| 323.15 | 7.21 | |
| Ethanol | 298.15 | 1.95 |
| 323.15 | 5.62 | |
| N,N-Dimethylformamide (DMF) | 298.15 | 21.4 |
| 323.15 | 45.3 | |
| Acetone | 298.15 | 1.89 |
| 323.15 | 5.43 | |
| Ethyl Acetate | 298.15 | 0.98 |
| 323.15 | 3.12 | |
| Toluene | 298.15 | 0.21 |
| 323.15 | 0.78 |
Note: This data is for 6-chloropyridazin-3-amine and is presented for illustrative purposes to demonstrate potential solubility trends.[2] Experimental determination for tert-butyl 6-chloropyridazine-3-carboxylate is essential for precise measurements.
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of tert-butyl 6-chloropyridazine-3-carboxylate in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.
-
Polarity: The pyridazine ring, with its two nitrogen atoms, introduces a dipole moment, making the molecule polar. Solvents with a comparable polarity, such as alcohols (methanol, ethanol) and polar aprotic solvents (acetone, ethyl acetate), are likely to be effective at solvating the molecule. The bulky, non-polar tert-butyl group, however, enhances its solubility in less polar solvents like dichloromethane and chloroform.
-
Hydrogen Bonding: The ester carbonyl group and the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can engage in hydrogen bonding with the solute, which can contribute to its dissolution.
-
Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning that solubility tends to increase with higher temperatures.[2] This is a critical factor to consider when developing recrystallization procedures.
Caption: Interplay of factors governing solubility.
Experimental Protocol for Solubility Determination
To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[3]
Materials and Equipment
-
Tert-butyl 6-chloropyridazine-3-carboxylate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of tert-butyl 6-chloropyridazine-3-carboxylate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of tert-butyl 6-chloropyridazine-3-carboxylate.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or as a mole fraction based on the concentration determined by HPLC and the dilution factor.
-
Caption: Isothermal shake-flask solubility protocol.
Conclusion
This technical guide provides a foundational understanding of the solubility of tert-butyl 6-chloropyridazine-3-carboxylate in organic solvents. While specific quantitative data remains limited, the principles outlined, along with the illustrative data from a structurally related compound, offer valuable guidance for researchers. The provided experimental protocol serves as a robust framework for the in-house determination of precise solubility data, which is indispensable for the successful application of this important chemical intermediate in research and development.
References
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
-
PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]
-
Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
Preprints.org. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Lead Sciences. (n.d.). tert-Butyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
Sources
Spectroscopic Characterization of Tert-butyl 6-chloropyridazine-3-carboxylate: A Technical Guide
Abstract
Tert-butyl 6-chloropyridazine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its precise structural elucidation is fundamental for its application in drug development and chemical synthesis. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimentally derived public data for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. Detailed, field-proven protocols for data acquisition are provided to ensure researchers can generate high-fidelity data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of Tert-butyl 6-chloropyridazine-3-carboxylate.
Introduction: The Structural Imperative
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. For intermediates like Tert-butyl 6-chloropyridazine-3-carboxylate, unambiguous characterization is a prerequisite for advancing research and development programs. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular formula.
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] The substituents on this ring—a chlorine atom at the 6-position and a tert-butyl carboxylate group at the 3-position—impart specific electronic and steric properties that are reflected in its spectroscopic signatures. This guide will deconstruct the expected spectroscopic data, explaining the causal relationships between the molecular structure and the observed signals.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for Tert-butyl 6-chloropyridazine-3-carboxylate based on fundamental principles and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
The proton NMR spectrum is predicted to be simple and highly informative. The key signals are expected in the aromatic and aliphatic regions.
-
Aromatic Protons (Pyridazine Ring): The pyridazine ring contains two protons. Due to the anisotropic effect of the aromatic ring and the electronic influence of the nitrogen atoms, these protons will be deshielded, appearing downfield. They will exhibit a doublet of doublets splitting pattern due to coupling with each other. The electronegative chlorine atom and the electron-withdrawing carboxylate group will further influence their chemical shifts.
-
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. This will result in a sharp, intense singlet in the upfield (aliphatic) region of the spectrum.[3] The integration of this signal relative to the aromatic protons (9H:2H) is a key diagnostic feature.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | d | 1H | H-4 | Deshielded by adjacent ester and nitrogen. |
| ~ 7.7 - 7.9 | d | 1H | H-5 | Deshielded by adjacent chlorine and nitrogen. |
| ~ 1.6 | s | 9H | -C(CH₃)₃ | Characteristic singlet for a tert-butyl group.[4] |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 160-170 ppm range.[5]
-
Aromatic Carbons: The four carbons of the pyridazine ring will have distinct chemical shifts. The carbon attached to the chlorine atom (C-6) will be influenced by the halogen's electronegativity. The carbon attached to the ester (C-3) will also be significantly downfield.
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear in the 80-90 ppm range, while the three equivalent methyl carbons will give a single, intense signal in the aliphatic region, typically around 28 ppm.[6][7]
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 163 | C=O | Ester carbonyl carbon. |
| ~ 155 | C-6 | Attached to electronegative chlorine. |
| ~ 150 | C-3 | Attached to the ester group. |
| ~ 130 | C-5 | Aromatic CH. |
| ~ 125 | C-4 | Aromatic CH. |
| ~ 83 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[8] |
| ~ 28 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 2980 | Medium | C-H stretch (aliphatic) | C-H bonds of the tert-butyl group. |
| ~ 1730 | Strong | C=O stretch | Ester carbonyl group.[9] |
| ~ 1580, 1450 | Medium-Strong | C=C and C=N stretches | Aromatic pyridazine ring vibrations. |
| ~ 1250, 1150 | Strong | C-O stretch | Ester C-O bonds. |
| ~ 830 | Medium | C-Cl stretch | Carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.
-
Molecular Ion Peak (M⁺): The molecular weight of Tert-butyl 6-chloropyridazine-3-carboxylate is 214.65 g/mol .[10] In the mass spectrum, the molecular ion peak will be observed at m/z 214.
-
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another for the molecule containing the ³⁷Cl isotope (M+2), in an approximate ratio of 3:1. This is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation: A prominent fragmentation pathway is the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da) from the molecular ion, leading to significant peaks at m/z 158/157.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for Tert-butyl 6-chloropyridazine-3-carboxylate.
NMR Data Acquisition Workflow
This workflow outlines the process from sample preparation to data acquisition. The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.[11]
Caption: NMR Data Acquisition Workflow.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of Tert-butyl 6-chloropyridazine-3-carboxylate and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the instrument onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. Good shimming is essential for sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire the proton spectrum. A standard pulse program is typically sufficient. The number of scans can be adjusted based on the sample concentration.
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
IR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Step-by-Step Protocol:
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is essential to subtract any atmospheric or instrumental signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
ESI is a soft ionization technique suitable for polar molecules, making it a good choice for this compound.
Caption: ESI-MS Experimental Workflow.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture such as 50:50 methanol:water. A small amount of formic acid can be added to promote protonation ([M+H]⁺).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
Conclusion
The spectroscopic characterization of Tert-butyl 6-chloropyridazine-3-carboxylate is straightforward using standard analytical techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental chemical principles. The detailed protocols herein offer a validated methodology for researchers to acquire high-quality, reproducible data, ensuring the structural integrity of this important chemical intermediate in their research endeavors. By understanding the expected spectroscopic signatures and the rationale behind them, scientists can confidently identify and utilize this compound in the synthesis of novel molecules for a wide range of applications.
References
-
ResearchGate. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
Lead Sciences. tert-Butyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]-4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Retrieved from [Link]
-
PubChem. 3-Chloropyridazine. Retrieved from [Link]
-
ResearchGate. FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
SpectraBase. Benzoic acid tert-butyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Retrieved from [Link]
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
Sources
- 1. tert-Butyl 6-chloropyridazine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 2. Page loading... [guidechem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 1340506-55-9|tert-Butyl 6-chloropyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 11. utsouthwestern.edu [utsouthwestern.edu]
The Strategic Utility of Tert-butyl 6-chloropyridazine-3-carboxylate in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a sophisticated and versatile molecular toolbox. Among the myriad of heterocyclic scaffolds, pyridazines have emerged as privileged structures due to their prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable derivative: tert-butyl 6-chloropyridazine-3-carboxylate . Its unique combination of a reactive chloro-substituent, a sterically demanding yet strategically labile tert-butyl ester, and the inherent electronic properties of the pyridazine ring system make it a cornerstone for the synthesis of complex drug candidates. This document will provide an in-depth exploration of its synthesis, reactivity, and strategic applications, offering researchers and drug development professionals a comprehensive understanding of its potential. Pyridazine-containing compounds have shown a broad spectrum of physiological activities, including antihypertensive, antiviral, and anticancer effects[1].
I. Synthesis of the Core Scaffold: A Practical Approach
The efficient and scalable synthesis of tert-butyl 6-chloropyridazine-3-carboxylate is paramount for its widespread application. While a direct, one-pot synthesis from simple precursors is not extensively documented, a robust and logical two-step approach commencing from a commercially available starting material is the most practical pathway. This involves the initial formation of the pyridazine carboxylic acid followed by its esterification.
Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
The synthesis of the carboxylic acid precursor can be achieved through the oxidation of a readily available methyl-substituted pyridazine.
Experimental Protocol:
-
In a reaction vessel equipped for cooling, 3-chloro-6-methylpyridazine is added to concentrated sulfuric acid under an ice bath to manage the exothermic dissolution.
-
An oxidizing agent, such as potassium permanganate or chromium trioxide, is then added portion-wise while maintaining a controlled temperature, typically between 20-80 °C.
-
Upon completion of the reaction, the mixture is cooled and quenched by the addition of ice water.
-
The aqueous solution is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization to yield 6-chloropyridazine-3-carboxylic acid.
This oxidation provides a reliable route to the key carboxylic acid intermediate, which serves as the immediate precursor for the title compound.
Step 2: Esterification to Tert-butyl 6-chloropyridazine-3-carboxylate
The introduction of the tert-butyl ester is a critical step, providing a protecting group that is stable to a wide range of nucleophilic and basic conditions, yet can be selectively removed under acidic conditions[2]. The direct esterification of a carboxylic acid with tert-butanol is often challenging due to the steric hindrance of the tertiary alcohol. However, the use of coupling agents can effectively facilitate this transformation.
Experimental Protocol:
-
To a solution of 6-chloropyridazine-3-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM), is added tert-butanol.
-
A catalytic amount of 4-dimethylaminopyridine (DMAP) is introduced to the mixture.
-
The reaction mixture is cooled to 0 °C, and a coupling agent, such as dicyclohexylcarbodiimide (DCC), is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea byproduct is removed by filtration.
-
The filtrate is washed sequentially with dilute acid (e.g., 0.5 N HCl) and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted starting materials and byproducts.
-
The organic layer is dried, filtered, and concentrated. The crude product can be further purified by column chromatography to afford pure tert-butyl 6-chloropyridazine-3-carboxylate.
This method provides a reliable means to synthesize the title compound with good yields. The use of DCC and DMAP is a well-established and effective strategy for the esterification of sterically hindered alcohols[3].
Diagram of the Synthetic Pathway:
Caption: Synthetic route to tert-butyl 6-chloropyridazine-3-carboxylate.
II. Chemical Reactivity and Strategic Applications
The synthetic utility of tert-butyl 6-chloropyridazine-3-carboxylate lies in the strategic and often orthogonal reactivity of its functional groups. The chloro-substituent at the 6-position is susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the tert-butyl ester at the 3-position serves as a robust protecting group for the carboxylic acid.
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring activates the chlorine atom for displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities, particularly nitrogen-based substituents, which are prevalent in many drug scaffolds.
Causality Behind Experimental Choices:
-
Choice of Nucleophile: Amines, such as primary and secondary amines, are common nucleophiles in this reaction. The choice of amine is dictated by the desired final structure of the drug candidate.
-
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to facilitate the dissolution of the reactants and stabilize the charged intermediate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.
-
Temperature: Elevated temperatures, often with microwave irradiation, are frequently employed to accelerate the reaction rate, especially with less reactive nucleophiles.
Illustrative Workflow: Nucleophilic Substitution with an Amine
Caption: General workflow for nucleophilic aromatic substitution.
B. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the 6-position of the pyridazine ring. This reaction is particularly valuable in drug discovery for building complex biaryl structures.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, typically in the form of Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The reaction is often performed in a two-phase solvent system, such as toluene/water or dioxane/water, to ensure the solubility of both the organic and inorganic reactants.
Illustrative Mechanism: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Application in the Synthesis of Kinase Inhibitors
The pyridazine scaffold is a common feature in many kinase inhibitors, and tert-butyl 6-chloropyridazine-3-carboxylate serves as a key intermediate in the synthesis of several promising drug candidates, particularly inhibitors of Janus kinases (JAKs) and Interleukin-2-inducible T-cell kinase (ITK)[4][5][6][7][8][9].
Case Study: Synthesis of a JAK Inhibitor Precursor
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are involved in cytokine signaling pathways[6][8][9][10]. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. The synthesis of many JAK inhibitors involves the construction of a substituted pyridazine core.
Table 1: Representative Reaction Conditions for the Synthesis of a JAK Inhibitor Intermediate
| Step | Reaction Type | Key Reagents and Conditions | Solvent | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | tert-butyl 6-chloropyridazine-3-carboxylate, substituted amine, DIPEA, 120 °C (microwave) | DMF | 75-90 |
| 2 | Suzuki-Miyaura Coupling | Product from Step 1, arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 100 °C | Toluene/H₂O | 60-85 |
| 3 | Deprotection | Product from Step 2, Trifluoroacetic acid (TFA) | DCM | >95 |
This synthetic sequence highlights the strategic use of tert-butyl 6-chloropyridazine-3-carboxylate, where the chloro group is first displaced, followed by a C-C bond formation, and finally, the tert-butyl ester is removed to unmask the carboxylic acid for further elaboration or to serve as a key pharmacophoric feature. The lability of the tert-butyl ester under acidic conditions allows for its selective removal without affecting other potentially sensitive functional groups[2].
IV. Conclusion and Future Perspectives
Tert-butyl 6-chloropyridazine-3-carboxylate has established itself as a highly valuable and versatile building block in modern drug discovery. Its predictable reactivity, coupled with the strategic utility of the tert-butyl ester as a protecting group, provides medicinal chemists with a powerful tool for the efficient synthesis of complex molecular architectures. The applications in the synthesis of kinase inhibitors underscore its importance in the development of treatments for a range of diseases. As the demand for novel and potent therapeutics continues to grow, the strategic application of well-designed building blocks like tert-butyl 6-chloropyridazine-3-carboxylate will undoubtedly play an increasingly critical role in accelerating the drug discovery process.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])
- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
-
6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. (URL: [Link])
- Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the
-
A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google P
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC - PubMed Central. (URL: [Link])
-
tert-Butyl Esters - Organic Chemistry Portal. (URL: [Link])
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. (URL: [Link])
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. (URL: [Link])
-
Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed. (URL: [Link])
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
- WO2010065447A3 - A process for the preparation of tert-butyl (r)
-
JAK3 binds JAK3 inhibitors - Reactome. (URL: [Link])
-
Janus Kinase and Tyrosine Kinase Inhibitors in Dermatology - Skin Therapy Letter. (URL: [Link])
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 7. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]
- 9. skintherapyletter.com [skintherapyletter.com]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Building Block: A Technical Guide to Tert-butyl 6-chloropyridazine-3-carboxylate
An In-depth Exploration of its Synthesis, Chemical Logic, and Pivotal Role in Modern Drug Discovery
Introduction: The Unassuming Importance of a Pyridazine Core
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has steadily gained prominence in this regard. Its unique electronic properties, including its dipole moment and hydrogen bonding capabilities, make it a valuable component in the design of novel therapeutics. This guide delves into the discovery and history of a key pyridazine derivative, tert-butyl 6-chloropyridazine-3-carboxylate, a versatile intermediate that has become instrumental in the synthesis of complex pharmaceutical agents. We will explore the synthetic strategies for its creation, the chemical principles underpinning these methods, and its significant applications in drug development.
A Historical Perspective: The Rise of Pyridazine Chemistry
The study of pyridazines dates back to the late 19th century, with early work by chemists like Emil Fischer providing the foundation for their synthesis. The fundamental approach often involves the condensation of a 1,4-dicarbonyl compound with hydrazine, a reaction that efficiently constructs the diazine ring. Over the decades, the versatility of the pyridazine core has been increasingly recognized, with its incorporation into a diverse range of biologically active molecules, including antihypertensives, anticancer agents, and antivirals. This has driven the development of more sophisticated synthetic methodologies to produce functionalized pyridazine building blocks.
Synthetic Strategies for Tert-butyl 6-chloropyridazine-3-carboxylate
The synthesis of tert-butyl 6-chloropyridazine-3-carboxylate is a multi-step process that relies on the foundational principles of heterocyclic chemistry. The most common and logical approach involves the initial synthesis of the pyridazine ring system, followed by functional group manipulations to install the desired chloro, and tert-butyl carboxylate moieties.
Core Synthesis: From Simple Precursors to the Pyridazine Ring
A prevalent method for constructing the pyridazine core of our target molecule starts with readily available and industrially produced starting materials. A common precursor for many 6-chloropyridazine derivatives is 3,6-dichloropyridazine, which can be synthesized from maleic anhydride and hydrazine hydrate.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway to tert-butyl 6-chloropyridazine-3-carboxylate.
Detailed Experimental Protocols
The following protocols are representative of the synthesis of tert-butyl 6-chloropyridazine-3-carboxylate, compiled from established methodologies in organic synthesis.
Step 1 & 2: Synthesis of 3,6-dichloropyridazine
This precursor can be synthesized from maleic anhydride and hydrazine hydrate to form 3,6-dihydroxypyridazine, followed by chlorination.
-
Ring Formation: Maleic anhydride is refluxed with hydrazine hydrate in an acidic medium. The resulting cyclization and dehydration yield 3,6-dihydroxypyridazine.
-
Chlorination: The 3,6-dihydroxypyridazine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.
Step 3: Synthesis of 6-chloropyridazine-3-carboxylic acid
A common method involves the oxidation of a methyl group at the 3-position.
-
Starting Material: 3-chloro-6-methylpyridazine is used as the starting material.
-
Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium (e.g., sulfuric acid)[1]. The reaction is typically carried out at an elevated temperature.
-
Workup: After the reaction is complete, the mixture is cooled, and the product is extracted. Recrystallization yields purified 6-chloropyridazine-3-carboxylic acid.
Step 4: Esterification to Tert-butyl 6-chloropyridazine-3-carboxylate
The final step is the esterification of the carboxylic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group, direct acid-catalyzed esterification is often inefficient. A more effective method involves the use of coupling reagents.
-
Activation of the Carboxylic Acid: 6-chloropyridazine-3-carboxylic acid is dissolved in a suitable solvent like dichloromethane. A coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP)[2]. This forms a highly reactive activated intermediate.
-
Nucleophilic Attack by tert-Butanol: tert-Butanol is then added to the reaction mixture. It acts as a nucleophile, attacking the activated carboxyl group to form the tert-butyl ester.
-
Purification: The reaction mixture is worked up to remove the coupling agent byproducts (e.g., dicyclohexylurea, which precipitates out of solution) and any unreacted starting materials. The final product is then purified, typically by column chromatography.
Rationale for the Tert-butyl Ester: The use of a tert-butyl ester is a strategic choice in multi-step organic synthesis. It serves as a protecting group for the carboxylic acid. The tert-butyl group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the carboxylic acid, a process that is often necessary in the later stages of drug synthesis.
Characterization and Data
The identity and purity of tert-butyl 6-chloropyridazine-3-carboxylate are confirmed through various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂O₂ |
| Molecular Weight | 214.65 g/mol |
| Appearance | Off-white to white solid |
| CAS Number | 1340506-55-9 |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, and two doublets in the aromatic region corresponding to the two protons on the pyridazine ring.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the pyridazine ring, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Applications in Drug Discovery: A Pivotal Intermediate
Tert-butyl 6-chloropyridazine-3-carboxylate is not an end product itself but a crucial building block in the synthesis of more complex and biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
Caption: Role of tert-butyl 6-chloropyridazine-3-carboxylate in drug synthesis.
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or other functional groups. This is a key step in the synthesis of several targeted therapies.
A notable example of its application is in the synthesis of Palbociclib , a CDK4/6 inhibitor used for the treatment of certain types of breast cancer[3][4][5]. In the synthesis of Palbociclib, the 6-chloro position of a pyridazine derivative is displaced by an amine, demonstrating the practical importance of this reactive handle. The tert-butyl carboxylate group can be carried through several synthetic steps before being deprotected to reveal the carboxylic acid for further modification or to be present in the final active pharmaceutical ingredient.
Conclusion
Tert-butyl 6-chloropyridazine-3-carboxylate, while not a household name, represents a class of meticulously designed molecular tools that are indispensable in modern drug discovery. Its synthesis, rooted in fundamental principles of heterocyclic chemistry, provides a versatile platform for the creation of complex and life-saving medicines. The strategic incorporation of the chloro and tert-butyl ester functionalities allows for a high degree of control in multi-step synthetic sequences. As the demand for novel and targeted therapeutics continues to grow, the importance of such well-crafted chemical building blocks will undoubtedly increase, further solidifying the role of pyridazine chemistry in the future of medicine.
References
-
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- Google Patents. (n.d.). US20170247380A1 - Method for preparing palbociclib.
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with tert-Butyl Alcohol: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
Sources
- 1. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of Tert-butyl 6-chloropyridazine-3-carboxylate in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous biologically active molecules. Among the diverse array of pyridazine-based building blocks, Tert-butyl 6-chloropyridazine-3-carboxylate has emerged as a particularly versatile and valuable intermediate. Its strategic placement of a reactive chlorine atom and a sterically hindered ester group allows for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Properties and Reactivity Profile
Tert-butyl 6-chloropyridazine-3-carboxylate is a solid compound with the molecular formula C₉H₁₁ClN₂O₂. The key to its utility lies in the differential reactivity of its two functional groups: the chloro substituent at the 6-position and the tert-butyl carboxylate at the 3-position.
| Property | Value | Reference |
| CAS Number | 1340506-55-9 | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate |
The chlorine atom is susceptible to nucleophilic aromatic substitution (SNA_r) , allowing for the introduction of a wide range of amine, thiol, or alcohol-based functionalities. The tert-butyl ester, on the other hand, is a robust protecting group for the carboxylic acid, stable to many reaction conditions but readily cleaved under acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation.
Application in Kinase Inhibitor Synthesis: A Case Study in CDK4/6 Inhibition
A prominent application of pyridazine-containing compounds is in the development of cyclin-dependent kinase (CDK) inhibitors.[2][3] CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3] Specifically, CDK4 and CDK6 control the transition from the G1 to the S phase of the cell cycle.[3] Inhibitors of CDK4/6, such as Palbociclib, have shown significant efficacy in the treatment of certain types of breast cancer.[5]
The pyridazine scaffold is a key component of many CDK inhibitors, where it often acts as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of the kinase. Tert-butyl 6-chloropyridazine-3-carboxylate serves as an excellent starting material for the synthesis of such inhibitors.
The CDK4/6-Rb Signaling Pathway
The following diagram illustrates the role of CDK4/6 in cell cycle progression and how its inhibition can lead to cell cycle arrest.
Caption: A generalized synthetic workflow for the elaboration of Tert-butyl 6-chloropyridazine-3-carboxylate.
Experimental Protocols
The following are representative, detailed protocols for the key transformations involved in the synthesis of pyridazine-based kinase inhibitors from Tert-butyl 6-chloropyridazine-3-carboxylate. These protocols are based on established methodologies for similar substrates.
Protocol 1: Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate
This protocol describes a plausible method for the synthesis of the title compound via esterification of 6-chloropyridazine-3-carboxylic acid with tert-butanol. This method is adapted from general procedures for tert-butyl ester formation using a coupling agent. [3] Materials:
-
6-chloropyridazine-3-carboxylic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 6-chloropyridazine-3-carboxylic acid (1.0 eq), anhydrous DCM, tert-butanol (3.0 eq), and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DCC (1.1 eq) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tert-butyl 6-chloropyridazine-3-carboxylate.
Protocol 2: Nucleophilic Aromatic Substitution of the Chloro Group
This protocol details the displacement of the chlorine atom with an amine, a common step in building diversity.
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate
-
Desired primary or secondary amine (e.g., piperazine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed vessel, dissolve Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 eq) in DMF or DMSO.
-
Add the amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. The reaction can often be accelerated using microwave irradiation. [6]4. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes a palladium-catalyzed cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position. [7][8]This often requires prior conversion of the chloro group to a different leaving group or using a boronic acid derivative of the pyridazine. For this example, we will assume a direct coupling of the chloro-pyridazine.
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate (or its 6-amino derivative)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like P(t-Bu)₃) (0.05 eq) [9]* Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction flask, add Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
Biological Activity of Pyridazine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several reported pyridazine-based CDK inhibitors, demonstrating the potential potency of molecules synthesized from this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Palbociclib | CDK4 | 11 | |
| CDK6 | 16 | ||
| Ribociclib | CDK4 | 10 | |
| CDK6 | 39 | ||
| Abemaciclib | CDK4 | 2 | |
| CDK6 | 10 | ||
| Compound 11m | CDK2 | 20.1 | [2] |
| Compound 11l | CDK2 | 55.6 | [2] |
| Compound 17a | CDK6 | 115.38 | [4] |
Conclusion and Future Perspectives
Tert-butyl 6-chloropyridazine-3-carboxylate is a high-value building block for the synthesis of novel, biologically active compounds. Its well-defined reactivity allows for the systematic and efficient construction of diverse molecular libraries. The demonstrated success of the pyridazine scaffold in potent kinase inhibitors, particularly for CDK4/6, underscores the immense potential of this intermediate in modern drug discovery. Future research will likely focus on exploring novel substitutions on the pyridazine ring, enabled by the reactivity of this starting material, to develop next-generation kinase inhibitors with improved selectivity, potency, and pharmacokinetic properties. The methodologies outlined in this guide provide a solid foundation for researchers to unlock the full potential of Tert-butyl 6-chloropyridazine-3-carboxylate in their drug development endeavors.
References
-
El-Gamal, M. I., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1633-1647. Available from: [Link]
-
Porta, N., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(5), 1488. Available from: [Link]
-
ChemAxon. (n.d.). tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate. Available from: [Link]
-
Lu, X., & Lu, X. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. Available from: [Link]
- Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Askin, D. (2006). Esterification of Carboxylic Acids with Alcohols. In Organic Syntheses. Available from: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available from: [Link]
-
El-Gamal, M. I., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. Available from: [Link]
-
LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Chemical structures for the approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib), approved oxindole-based anticancer drug (sunitinib), some reported oxindole-based anticancer hybrids (I–III), and the target hybrids (6a–i, 9a–f, and 11a,b). ResearchGate. Available from: [Link]
-
Metrangolo, P., et al. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Molecules, 29(3), 548. Available from: [Link]
-
El-Gamal, M. I., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7294. Available from: [Link]
-
Clark, J. (2022). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available from: [Link]
-
Lead Sciences. (n.d.). tert-Butyl 6-chloropyridazine-3-carboxylate. Available from: [Link]
-
Musella, A., et al. (2021). CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. Cancers, 13(16), 4043. Available from: [Link]
-
Sharma, R., et al. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic & Medicinal Chemistry International Journal, 6(3). Available from: [Link]
- Suzuki, A. (1982). Organoboron compounds in new organic syntheses. Pure and Applied Chemistry, 54(9), 1729-1742.
-
Hurvitz, S. A. (2022). Selecting Between CDK4/6 Inhibitors in Advanced HR+/HER2- Breast Cancer. MDEdge. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of Tert-butyl 6-chloropyridazine-3-carboxylate
Introduction: The Strategic Value of a Halogenated Pyridazine Building Block
Tert-butyl 6-chloropyridazine-3-carboxylate (CAS No. 1340506-55-9) is a strategically important heterocyclic building block in modern medicinal chemistry and drug development.[1] Its pyridazine core, a π-deficient aromatic system, is a recognized pharmacophore present in numerous biologically active molecules. The compound's true synthetic value lies in its orthogonal functionalities: a sterically hindered tert-butyl ester and a reactive chloro-substituent. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing diverse molecular fragments, while the tert-butyl ester offers a robust protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions.[2][3] This dual reactivity makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of potential anticancer and antimicrobial agents.[1][4]
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and core chemical reactivity of tert-butyl 6-chloropyridazine-3-carboxylate, designed for researchers and professionals engaged in organic synthesis and drug discovery.
Section 1: Comprehensive Hazard Analysis & Risk Mitigation
A thorough understanding of a reagent's hazard profile is the bedrock of safe laboratory practice. While a complete, multi-section Safety Data Sheet (SDS) for this specific compound is not publicly available, data from chemical suppliers and analysis of structurally related compounds allow for a robust risk assessment.[5]
GHS Classification and Key Hazards
Tert-butyl 6-chloropyridazine-3-carboxylate is classified as a hazardous substance. The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust particles.
| Hazard Class | GHS Hazard Statement | Description of Risk |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion of the solid compound can lead to acute toxic effects. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the solid or its solutions can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The compound is a significant eye irritant, potentially causing serious damage upon contact. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of airborne dust can irritate the respiratory tract, leading to coughing and discomfort. |
| Data compiled from supplier safety information. |
Causality of Hazards: A Mechanistic Perspective
The hazards associated with this compound are rooted in its chemical structure. As a chlorinated heterocyclic compound, it can react with biological nucleophiles. Skin and eye irritation likely stem from localized reactions with moisture and proteins on these surfaces. If ingested, the compound can undergo hydrolysis in the acidic environment of the stomach, potentially releasing 6-chloropyridazine-3-carboxylic acid, which contributes to its toxicity. Respiratory irritation is a physical effect of fine dust particles and a chemical effect from the compound's reactivity with the mucosal lining of the respiratory system.
Section 2: Laboratory Handling and Engineering Controls
Adherence to stringent handling protocols is non-negotiable. The following procedures are designed to minimize exposure and mitigate the risks identified above.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The rationale is to create redundant barriers to prevent any contact with the substance.
-
Rationale: The combination of goggles and a face shield provides full-face protection from splashes, which is critical given the H319 warning. A flame-resistant lab coat protects against unforeseen reactions, and nitrile gloves offer an effective barrier against skin contact for this class of organic compounds.
Engineering Controls: The Primary Line of Defense
All manipulations of solid tert-butyl 6-chloropyridazine-3-carboxylate and its solutions must be performed within a certified chemical fume hood.
-
Weighing and Transfers: Weigh the solid compound inside the fume hood. A draft shield or a dedicated weighing enclosure within the hood can prevent air currents from disturbing the balance and dispersing fine particles.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Atmospheric Control: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent slow hydrolysis from ambient moisture.[6] Reactions are also best performed under inert conditions to ensure reproducibility and prevent side reactions.
Section 3: Experimental Protocols & Chemical Reactivity
This compound is primarily used as an electrophile in SNAr reactions. The following protocol outlines a general procedure for the substitution of the chloride with a generic amine nucleophile. This serves as a template that must be adapted for specific substrates.
General Protocol: Nucleophilic Aromatic Substitution (SNAr)
Step-by-Step Methodology:
-
Reagent Preparation: In a chemical fume hood, weigh tert-butyl 6-chloropyridazine-3-carboxylate (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.).
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add the pyridazine starting material and a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Addition of Reagents: Add the base, followed by the slow, dropwise addition of the amine nucleophile.
-
Causality Note: A non-nucleophilic base is crucial. It neutralizes the HCl generated during the reaction without competing with the primary amine nucleophile, thus preventing the formation of unwanted byproducts.
-
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C). The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridazine ring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction to room temperature. Carefully and slowly pour the reaction mixture into water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Self-Validating System: The use of an aqueous quench serves two purposes: it precipitates the organic product, which is typically poorly soluble in water, and it dissolves the inorganic salts (e.g., DIPEA·HCl), facilitating their removal.[7]
-
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[7]
-
Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyridazine derivative.[8]
Section 4: Emergency Procedures
Spill Management
-
Minor Spill (Solid): Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust. Wipe the area with a damp cloth, then clean with soap and water.
-
Minor Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Scoop the absorbed material into a labeled hazardous waste container.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office immediately.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Section 5: Storage and Disposal
Storage
Store tert-butyl 6-chloropyridazine-3-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C under an inert atmosphere.[6] Keep away from strong oxidizing agents and moisture.
Disposal
All waste containing this compound, including crude reaction mixtures and contaminated materials, must be disposed of as hazardous chemical waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain.
References
-
Lead Sciences. tert-Butyl 6-chloropyridazine-3-carboxylate. Available from: [Link]
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. Available from: [Link]
-
El-Sayed, N. F. et al. "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy." RSC Advances, 2023. Available from: [Link]
-
Plaza, A. et al. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies." Molecules, 2017. Available from: [Link]
-
Klapars, A. et al. "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids." European Journal of Organic Chemistry, 2018. Available from: [Link]
-
Fouad, R. et al. "Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation." ResearchGate, 2007. Available from: [Link]
-
De Léséleuc, M. et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules, 2022. Available from: [Link]
-
Jacobson, E. N. et al. "Concerted Nucleophilic Aromatic Substitutions." Nature Chemistry, 2018. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Tert-butyl 6-chloropyridazine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using tert-butyl 6-chloropyridazine-3-carboxylate. This electron-deficient heteroaromatic halide is a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of diverse 3,6-disubstituted pyridazine scaffolds. This document offers an in-depth exploration of the reaction mechanism, critical parameters, catalyst selection, and step-by-step experimental procedures. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction with a challenging, yet rewarding, substrate.
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine core is a privileged scaffold in modern pharmacology, with derivatives exhibiting a wide range of biological activities. The functionalization of this electron-deficient heterocycle via palladium-catalyzed cross-coupling reactions has become a cornerstone of synthetic strategy for creating novel molecular entities.[1] Specifically, the Suzuki-Miyaura reaction offers a robust and versatile method for installing aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridazine ring, starting from the readily available tert-butyl 6-chloropyridazine-3-carboxylate.
The presence of the tert-butyl ester at the 3-position serves two key purposes: it acts as a synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid followed by amide coupling) and its steric and electronic properties influence the reactivity of the C-Cl bond at the 6-position. However, the coupling of chloro-heteroarenes is often more challenging than their bromo- or iodo- counterparts, necessitating carefully optimized catalyst systems and reaction conditions to achieve high efficiency.[2] Furthermore, the stability of the tert-butyl ester group under the basic conditions required for the Suzuki reaction is a critical consideration for maintaining product integrity.[3]
The Reaction Mechanism: A Step-by-Step Look
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is paramount for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine ring. This is often the rate-limiting step for chloro-substrates and requires electron-rich, bulky phosphine ligands to facilitate the reaction.
-
Transmetalation: The organic moiety from the boronic acid (or ester) derivative is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Design and Protocols
Materials and Safety Considerations
-
Substrate: Tert-butyl 6-chloropyridazine-3-carboxylate
-
Reagents: Arylboronic acids or their pinacol esters, Palladium catalyst, Ligand, Base, Anhydrous solvents.
-
Safety: Tert-butyl 6-chloropyridazine-3-carboxylate and its analogues should be handled with care. Based on data for the similar ethyl 6-chloropyridazine-3-carboxylate, the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7] Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.
Critical Experimental Parameters: The Causality Behind Choices
The success of coupling an electron-deficient heteroaryl chloride hinges on the careful selection of several interdependent parameters.
-
Catalyst & Ligand System: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step more difficult. To overcome this energy barrier, highly active catalyst systems are required.
-
Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[5][8] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. Their electron-donating nature increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[8]
-
Alternative: For less demanding couplings or for initial screening, catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ can be effective, though they may require higher temperatures or longer reaction times.[9][10]
-
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation. However, a strong base can promote unwanted side reactions, including the hydrolysis of the tert-butyl ester.
-
Rationale: Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used and generally provide good results.[3] K₃PO₄ is a stronger base than K₂CO₃ and can sometimes lead to higher yields, particularly with challenging substrates.
-
Chemoselectivity Insight: For substrates containing base-labile functional groups like esters, the use of a milder base is a critical consideration to prevent hydrolysis. Powdered potassium fluoride (KF) is an excellent choice in these cases, as it is effective in promoting the formation of the reactive trifluoroborate species without being strongly basic enough to cleave the ester.[4]
-
-
Solvent System: The solvent must solubilize all components of the reaction and be stable at the required temperature.
-
Rationale: Aprotic polar solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene are standard choices.[11] Often, a co-solvent of water is used to dissolve the inorganic base. The presence of water can be beneficial but also increases the risk of protodeboronation (replacement of the boron group with hydrogen), a common side reaction.[12]
-
Recommended Protocol: Suzuki Coupling of Tert-butyl 6-chloropyridazine-3-carboxylate with Phenylboronic Acid
This protocol provides a robust starting point that can be adapted for various boronic acid partners.
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe. If using an inorganic base like K₃PO₄, a small amount of degassed water (e.g., a 4:1 dioxane:water ratio) may be necessary for solubility.
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).[4]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[4]
Data Presentation: Catalyst System Comparison
The choice of catalyst, ligand, and base significantly impacts reaction outcomes. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various halopyridazines, providing a guide for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 110 | 16 | 85 | |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 48 | 28 | [1][4] |
| 2-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 16 | High | [8] |
| 2-Chloropyridine derivative | Heteroarylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | High | [5] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/SPhos complex | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 99 |
Note: "High" yields are as reported in the respective literature, often indicating >80-90%. Data is compiled for closely related substrates to provide a strong predictive model for the title reaction.
Troubleshooting and Advanced Insights
-
Low Yield / No Reaction:
-
Protodeboronation Side Product:
-
Cause: The boronic acid reacts with residual water or other protic sources, replacing the boronic acid group with a hydrogen atom.
-
Solution: Use thoroughly dried solvents and reagents. Minimize the amount of water used with the base. Consider using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) or using KF as the base.[3][4]
-
-
Ester Hydrolysis:
-
Cause: The tert-butyl ester is cleaved by the base, especially at elevated temperatures.
-
Solution: Use a milder base such as powdered KF.[4] Alternatively, use K₂CO₃ instead of K₃PO₄. Reduce the reaction time and temperature as much as possible by using a more active catalyst system.
-
-
Catalyst Inhibition:
-
Cause: The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Bulky phosphine ligands like SPhos and XPhos are designed to prevent this type of catalyst inhibition and are highly recommended for nitrogen-containing heterocyles.
-
Conclusion
The Suzuki-Miyaura coupling of tert-butyl 6-chloropyridazine-3-carboxylate is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. Success with this challenging substrate is readily achievable through the rational selection of a highly active palladium catalyst system, typically featuring a bulky, electron-rich phosphine ligand, and careful consideration of the base to preserve the integrity of the tert-butyl ester. The protocols and insights provided herein serve as a robust foundation for researchers to confidently and efficiently utilize this reaction in their synthetic endeavors.
References
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]
- 9. db-thueringen.de [db-thueringen.de]
- 10. Palladium catalyzed cross-coupling of esters and amides [dspace.mit.edu]
- 11. Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 6-chloropyridazine-3-carboxylate
This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful Buchwald-Hartwig amination of tert-butyl 6-chloropyridazine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical parameters of this powerful cross-coupling reaction, enabling the synthesis of key building blocks for novel therapeutics and functional materials.
Section 1: Foundational Principles and Strategic Considerations
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals and agrochemicals.[2] The reaction's significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution.[1]
Mechanistic Causality: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The catalytic cycle of the Buchwald-Hartwig amination is a finely tuned sequence of elementary steps, each influenced by the choice of catalyst, ligand, base, and solvent.[1]
The generally accepted mechanism initiates with the active Pd(0) species.[3] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the tert-butyl 6-chloropyridazine-3-carboxylate, forming a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring facilitates this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.[4]
-
Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]
The efficiency of each step is critically dependent on the electronic and steric properties of the chosen ligand, which modulates the reactivity of the palladium center.[2]
Navigating the Challenges of a Pyridazine Substrate
The substrate, tert-butyl 6-chloropyridazine-3-carboxylate, presents a unique set of challenges and opportunities:
-
Electron-Deficient Heterocycle: The pyridazine ring is electron-deficient, which generally makes the oxidative addition step more favorable compared to electron-rich arenes.
-
Ester Functionality: The presence of a tert-butyl ester group necessitates careful selection of the base to avoid hydrolysis or other unwanted side reactions. Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with ester groups.[5] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred in such cases.[3]
-
Potential for Catalyst Inhibition: The nitrogen atoms of the pyridazine ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands helps to mitigate this by sterically shielding the palladium center and promoting the desired catalytic cycle.
Section 2: Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of tert-butyl 6-chloropyridazine-3-carboxylate with morpholine as a representative amine.
Reagents and Materials
| Reagent | Formula | MW | Mmol | Equivalents |
| Tert-butyl 6-chloropyridazine-3-carboxylate | C₉H₁₁ClN₂O₂ | 214.65 | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₇P | 548.83 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 1.5 | 1.5 |
| Toluene (anhydrous) | C₇H₈ | - | - | - |
Reaction Setup and Execution
Note: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Pre-formation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes. The solution should turn from a purple/red to a yellow/brown color, indicating the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
To a separate dry Schlenk flask, add tert-butyl 6-chloropyridazine-3-carboxylate (1.0 mmol) and cesium carbonate (1.5 mmol).
-
Evacuate and backfill this flask with an inert gas three times.
-
Add the pre-formed catalyst solution to this flask via cannula or syringe.
-
Finally, add morpholine (1.2 mmol) via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification
-
Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 6-morpholinopyridazine-3-carboxylate.
-
Section 3: Catalytic Cycle and Workflow Visualization
To visually represent the intricate steps of the Buchwald-Hartwig amination and the experimental workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Section 4: Expected Results and Data Analysis
Successful execution of the protocol should yield tert-butyl 6-morpholinopyridazine-3-carboxylate as a solid product.
Product Characterization
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₂₀N₄O₃ |
| Molecular Weight | 292.33 g/mol |
| Appearance | Off-white to yellow solid |
| Expected Yield | 70-90% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~7.8 (d, 1H), ~6.8 (d, 1H), ~3.9 (t, 4H), ~3.6 (t, 4H), 1.6 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~164, ~158, ~140, ~130, ~115, ~82, ~66, ~45, ~28 |
| Mass Spectrum (ESI-MS) | [M+H]⁺: 293.16 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Section 5: Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. This section provides guidance on common issues and their remedies.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent- Inappropriate base | - Ensure proper catalyst pre-formation.- Improve inert atmosphere technique (e.g., degas solvent thoroughly).- Use freshly purified reagents and anhydrous solvent.- Screen alternative bases (e.g., K₃PO₄, LHMDS if ester is tolerant). |
| Formation of side products (e.g., hydrodehalogenation) | - Catalyst decomposition- Reaction temperature too high | - Increase ligand to palladium ratio.- Lower the reaction temperature and extend the reaction time. |
| Ester hydrolysis | - Base is too strong | - Switch to a weaker base like K₃PO₄ or K₂CO₃. |
Section 6: Conclusion
The Buchwald-Hartwig amination of tert-butyl 6-chloropyridazine-3-carboxylate is a highly effective transformation for the synthesis of valuable 6-amino-pyridazine derivatives. By carefully selecting the catalyst, ligand, and base, and by adhering to stringent anhydrous and inert reaction conditions, researchers can achieve high yields of the desired product. The protocol and insights provided herein serve as a comprehensive resource to facilitate the successful application of this powerful synthetic tool in drug discovery and development.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Amination of Aryl Halides. Journal of the American Chemical Society, 120(37), 9722–9723.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Gelman, D., & Buchwald, S. L. (2003). A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride | C34H45ClN4O3 | CID 139270760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Leveraging Tert-butyl 6-chloropyridazine-3-carboxylate in Modern Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
Tert-butyl 6-chloropyridazine-3-carboxylate has emerged as a highly versatile and strategic building block in medicinal chemistry. Its intrinsic properties—an electron-deficient pyridazine core recognized as a privileged scaffold, a reactive chlorine atom poised for diversification, and a sterically influential tert-butyl ester—make it an invaluable precursor for synthesizing complex molecular architectures. This guide provides an in-depth exploration of its reactivity, supported by detailed experimental protocols for its core transformations: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. We further contextualize its application through a case study in the synthesis of kinase inhibitor scaffolds, a domain where the pyridazine moiety frequently serves as a critical hinge-binding element. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this powerful intermediate.
The Strategic Value in Drug Design
The utility of Tert-butyl 6-chloropyridazine-3-carboxylate stems from a synergistic combination of its structural components, each contributing to its efficacy as a scaffold in drug discovery programs.
-
The Pyridazine Core: As a bioisostere of other aromatic systems, the pyridazine ring is a well-established "privileged scaffold." Its two nitrogen atoms act as hydrogen bond acceptors, enabling crucial interactions with biological targets, most notably the hinge region of the ATP-binding site in various protein kinases.[1] This interaction can anchor the inhibitor, providing a foundation for achieving high potency.
-
The C6-Chloro Handle: The chlorine atom at the 6-position is the primary site for synthetic diversification. It is an excellent leaving group for two of the most powerful bond-forming reactions in modern organic synthesis:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, forming new carbon-carbon bonds. This is fundamental for exploring the Structure-Activity Relationships (SAR) by probing different pockets of a target protein.[2]
-
Nucleophilic Aromatic Substitution (SNAr) & Buchwald-Hartwig Amination: The electron-deficient nature of the pyridazine ring activates the C-Cl bond towards substitution by nucleophiles, particularly amines. This enables the formation of carbon-nitrogen bonds, which are ubiquitous in kinase inhibitors and other therapeutic agents.[3]
-
-
The Tert-butyl Ester: The ester at the 3-position serves multiple roles. The bulky tert-butyl group can provide metabolic stability by shielding adjacent sites from enzymatic degradation.[4] It also acts as a robust protecting group for the carboxylic acid functionality. If the final molecule requires a free carboxylic acid (e.g., to improve solubility or form a salt), the tert-butyl group can be selectively removed under acidic conditions.
The logical flow for utilizing this building block in a typical drug discovery campaign is illustrated below.
Caption: Synthetic workflow using the title compound.
Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate
While the title compound is commercially available, an in-house synthesis may be required. A reliable two-step sequence involves the chlorination of the corresponding pyridazinone followed by esterification. The following protocol is adapted from established methodologies for the synthesis of related pyridazine carboxylates.[5]
Caption: Two-step synthesis of the title compound.
Protocol 2.1: Synthesis of 6-Chloropyridazine-3-carboxylic acid
This procedure outlines the chlorination of the pyridazinone precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 equiv) in phosphorus oxychloride (POCl₃, 5.0-10.0 equiv).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-chloropyridazine-3-carboxylic acid.
Protocol 2.2: Esterification to Tert-butyl 6-chloropyridazine-3-carboxylate
This protocol employs a standard DCC/DMAP coupling method for the esterification of the carboxylic acid with tert-butanol.[6]
-
Reaction Setup: To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a flask under a nitrogen atmosphere, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) and tert-butanol (3.0 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration. Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Tert-butyl 6-chloropyridazine-3-carboxylate.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for installing aryl and heteroaryl moieties at the C6 position of the pyridazine ring.[7] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging coupling partners.
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling with a variety of arylboronic acids.[7]
-
Reaction Setup: To a reaction vial or flask, add Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (see Table 1), and the appropriate base.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and an aqueous solution of the base (e.g., 2 M Na₂CO₃) in a 3:1 to 4:1 ratio.
-
Degassing: Seal the vessel and thoroughly degas the mixture by purging with nitrogen or argon for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography to yield the desired 6-arylpyridazine derivative.
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Typical Time (h) | Expected Yield | Reference |
| Pd(PPh₃)₄ (3-5 mol%) | Na₂CO₃ (2 M aq.) | DME or Dioxane/H₂O | 80-90 | 12-16 | Good to Excellent | [7] |
| PdCl₂(dppf)-CH₂Cl₂ (3-5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90-100 | 4-8 | Good to Excellent | [8] |
| Pd₂(dba)₃ / XPhos (2 mol% / 4 mol%) | K₃PO₄ | Toluene | 100 | 4-12 | Excellent | [9] |
| Table 1. Representative Conditions for Suzuki-Miyaura Coupling Reactions. |
Core Application: C-N Bond Formation
The formation of a C-N bond at the C6-position is a critical step in the synthesis of numerous kinase inhibitors. This can be achieved either through classical SNAr for highly reactive amines or, more broadly, via Buchwald-Hartwig amination.
Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr)
This method is effective for electron-rich amines or when forcing conditions are applicable.
-
Reaction Setup: In a sealed tube or microwave vial, combine Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv) and the desired amine (1.5-2.0 equiv).
-
Solvent and Base: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv) can be added to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the mixture to 120-150 °C for 12-24 hours. For microwave-assisted reactions, typical conditions are 150-180 °C for 30-60 minutes.
-
Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and wash extensively with water and brine to remove the high-boiling solvent. Dry the organic layer, concentrate, and purify by chromatography.
Protocol 4.2: Buchwald-Hartwig Amination
This palladium-catalyzed method offers a much broader substrate scope and generally proceeds under milder conditions than SNAr.[10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv), the amine (1.1 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4 equiv) to a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the vessel and heat to 80-110 °C for 8-24 hours, until LC-MS analysis indicates reaction completion.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Application Scope | Reference |
| None (SNAr) | DIPEA or K₂CO₃ | NMP, DMSO | 120-150 | Electron-rich or unhindered amines | [11] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Broad; primary & secondary amines | [3] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good for aryl and heteroaryl amines | [10] |
| Table 2. Representative Conditions for C-N Coupling Reactions. |
Case Study: Synthesis of a SYK Inhibitor Scaffold
Spleen tyrosine kinase (SYK) is a validated target for inflammatory diseases.[11] Many SYK inhibitors utilize a substituted pyridazine or pyrimidine core. The following workflow illustrates how Tert-butyl 6-chloropyridazine-3-carboxylate can be used to construct a key intermediate for a SYK inhibitor, as described in patent literature.[11]
Caption: Synthetic route to a SYK inhibitor scaffold.
In this synthetic sequence, the first key transformation is a Buchwald-Hartwig amination to install the 6-tert-butylpyridin-2-amine moiety. This step is crucial for establishing the core structure that interacts with the kinase. The second step involves a nucleophilic aromatic substitution, displacing the chlorine atom with a different amine, which often serves as a linker to another part of the molecule designed to interact with the solvent-exposed region of the ATP pocket. The tert-butyl ester can be carried through these steps and deprotected at a later stage if necessary.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | 1. Inactive catalyst. 2. Protodeboronation of boronic acid. 3. Inefficient transmetalation. | 1. Use a fresh catalyst or a pre-catalyst. Ensure rigorous degassing. 2. Use a milder base (e.g., K₃PO₄ instead of Na₂CO₃), anhydrous conditions. 3. Add a phase-transfer catalyst or switch to a more electron-rich ligand. |
| Dehalogenation Side Product | Presence of reducing agents or catalyst degradation. | Ensure all reagents are pure. Use a more stable ligand/catalyst system. Lower reaction temperature. |
| No Reaction in SNAr | 1. Poor nucleophilicity of the amine. 2. Insufficient temperature. | 1. Switch to the more powerful Buchwald-Hartwig conditions. 2. Increase temperature or use microwave heating. |
| Low Yield in Buchwald-Hartwig | 1. Ligand or base incompatibility. 2. Oxygen contamination. 3. Substrate decomposition. | 1. Screen different ligands (e.g., SPhos, RuPhos) and bases (NaOtBu, Cs₂CO₃, K₃PO₄). 2. Ensure rigorous inert atmosphere conditions. 3. Lower the reaction temperature and extend the reaction time. |
| Table 3. Common Troubleshooting Guide. |
Conclusion
Tert-butyl 6-chloropyridazine-3-carboxylate is a powerful and versatile building block for medicinal chemistry. Its well-defined reactive sites allow for the systematic and efficient construction of diverse chemical libraries. The protocols and strategies outlined in this guide demonstrate its utility in robust C-C and C-N bond-forming reactions, which are fundamental to the synthesis of modern therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of its reactivity and the careful selection of reaction conditions will enable chemists to fully exploit its potential in the pursuit of novel drug candidates.
References
-
Lu, X., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. [Link]
- Blake, J., et al. (2014). Inhibitors of syk.
-
Kim, D., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]
-
Gomes, P.A.C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2945. [Link]
-
ChemTalk. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(9), 1893-1896. [Link]
-
Abbvie Inc. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]
-
Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses, 58, 12. [Link]
-
Wiemer, A.J., et al. (2021). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
-
Raposo, M.M.M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information. [Link]
- Various Authors. (2012). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
- AbbVie Inc. (2022). Synthesis of btk inhibitor and intermediates thereof.
- East China Normal University. (2020). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Council of Scientific & Industrial Research. (2002). Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
-
Al-Karadaghi, S., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
- 1. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]
The Versatility of Tert-butyl 6-chloropyridazine-3-carboxylate in Modern Drug Discovery
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Heterocyclic compounds, particularly those containing nitrogen, are foundational to this endeavor, with an estimated 59% of FDA-approved small-molecule drugs featuring a nitrogen-containing ring. Among these, the pyridazine moiety has emerged as a "privileged structure," valued for its unique physicochemical properties that facilitate potent and selective interactions with biological targets. Tert-butyl 6-chloropyridazine-3-carboxylate stands out as a key building block, offering medicinal chemists a versatile platform to construct complex molecular entities, particularly in the realm of kinase inhibitors for oncology and autoimmune diseases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl 6-chloropyridazine-3-carboxylate in organic synthesis. We will delve into its reactivity, offer detailed, field-proven protocols for its derivatization, and explore its role in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Handling
A thorough understanding of a building block's physical and chemical characteristics is the bedrock of successful and reproducible synthesis.
| Property | Value | Source(s) |
| CAS Number | 1340506-55-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |
Safety & Handling: Tert-butyl 6-chloropyridazine-3-carboxylate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Strategic Applications
The synthetic utility of tert-butyl 6-chloropyridazine-3-carboxylate is primarily dictated by two reactive sites: the chlorine atom at the 6-position and the tert-butyl ester at the 3-position. The electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, renders the C6-Cl bond susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Caption: Key synthetic pathways for tert-butyl 6-chloropyridazine-3-carboxylate.
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents unwanted side reactions under many conditions, and it can be selectively cleaved later in the synthetic sequence to reveal the carboxylic acid for further elaboration, such as amide bond formation.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and it is particularly effective for creating biaryl and heteroaryl-aryl structures.[6][7][8] The reaction of tert-butyl 6-chloropyridazine-3-carboxylate with various boronic acids introduces diverse functionalities at the 6-position, a key step in building libraries of potential kinase inhibitors.
Rationale: The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step for chloro-heterocycles. The choice of a phosphine ligand is critical to stabilize the palladium catalyst and promote efficient reductive elimination. A base is required to activate the boronic acid for transmetalation.[9]
Detailed Protocol: Synthesis of tert-Butyl 6-(4-methoxyphenyl)pyridazine-3-carboxylate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv., e.g., 214 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 35 mg, 0.03 mmol).
-
Solvent and Base Addition: Add a degassed mixture of toluene (5 mL) and a 2 M aqueous solution of sodium carbonate (2.5 mL). A small amount of ethanol (0.5 mL) can be added to aid solubility if needed.
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), allowing for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles at the 6-position.[7] This reaction is fundamental in the synthesis of many bioactive molecules, including kinase inhibitors where a nitrogen linkage to the hinge-binding pyridazine core is common.
Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group. The presence of the electron-withdrawing pyridazine nitrogens and the carboxylate group stabilizes the negative charge in the intermediate, facilitating the reaction.[7]
Detailed Protocol: Synthesis of tert-Butyl 6-(Piperazin-1-yl)pyridazine-3-carboxylate
-
Reaction Setup: To a sealable reaction vessel, add tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv., e.g., 214 mg, 1.0 mmol), piperazine (2.0 equiv., 172 mg, 2.0 mmol), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 equiv., 276 mg, 2.0 mmol).
-
Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with stirring. The use of microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly accelerate the reaction.[10] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to afford the pure product.
Application Protocol 3: Deprotection of the Tert-Butyl Ester
The final step in many synthetic sequences involving this building block is the deprotection of the tert-butyl ester to unmask the carboxylic acid. This functional group can then be used for further derivatization, such as forming an amide bond, which is a common feature in many kinase inhibitors.
Rationale: The tert-butyl ester is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl carbocation.
Detailed Protocol: Synthesis of 6-Substituted-pyridazine-3-carboxylic acid
-
Reaction Setup: Dissolve the tert-butyl ester substrate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A solution of 4 M HCl in 1,4-dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM are commonly used.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-5 hours, as indicated by the evolution of isobutylene gas and confirmed by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting carboxylic acid can often be used directly or purified by trituration with a non-polar solvent (like diethyl ether or hexanes) or by recrystallization.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyridazine scaffold is a key component of numerous kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site of kinases.[5] For instance, the development of inhibitors for Tyrosine Kinase 2 (TYK2) and Anaplastic Lymphoma Kinase (ALK) has heavily featured pyridazine-based cores.[9][11][12][13][14][15][16]
Caption: A generalized synthetic strategy for pyridazine-based kinase inhibitors.
The synthesis of novel TYK2 inhibitors, for example, often involves an initial Buchwald-Hartwig amination or Suzuki coupling at the 6-position of a pyridazine core, followed by deprotection of the ester and subsequent amide coupling to introduce the rest of the pharmacophore.[13][15] This modular approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Conclusion
Tert-butyl 6-chloropyridazine-3-carboxylate is a high-value building block for modern organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity at the C6-Cl bond through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, combined with the robust nature of the tert-butyl ester protecting group, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. The protocols and insights provided in this application note are intended to empower researchers to leverage this key intermediate in their pursuit of novel therapeutics.
References
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]
-
Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. ResearchGate. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. Available at: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Publications. Available at: [Link]
-
Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
tert-Butyl 6-chloropyridazine-3-carboxylate. Lead Sciences. Available at: [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. Royal Society of Chemistry. Available at: [Link]
-
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. Available at: [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Publications. Available at: [Link]
Sources
- 1. 1340506-55-9|tert-Butyl 6-chloropyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl 6-chloropyridazine-3-carboxylate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
- 3. tert-Butyl 6-chloropyridazine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 4. Buy Butyl 6-chloropyridazine-3-carboxylate (EVT-8455431) [evitachem.com]
- 5. 5096-73-1|6-Chloropyridazine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate | Benchchem [benchchem.com]
- 11. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Derivatization of Tert-butyl 6-chloropyridazine-3-carboxylate for Accelerated Drug Discovery
Abstract
Tert-butyl 6-chloropyridazine-3-carboxylate is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, including anticancer and nicotinic agents.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary derivatization strategies for this substrate. We delve into the mechanistic principles and provide detailed, field-proven protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The aim is to equip researchers with the knowledge to rationally design and execute synthetic routes to generate diverse libraries of pyridazine derivatives for screening and lead optimization.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. The nitrogen atoms act as robust hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[4] The inherent electron-deficient nature of the pyridazine ring influences its reactivity and metabolic stability, making it an attractive core for molecular design.[5]
Tert-butyl 6-chloropyridazine-3-carboxylate is a particularly useful starting material. Its key features include:
-
A Reactive C6-Chloride: The chlorine atom is activated for displacement by both nucleophiles (SNAr) and through oxidative addition in palladium catalytic cycles.
-
A Modifiable Ester Group: The tert-butyl carboxylate at the C3 position can be hydrolyzed to the corresponding carboxylic acid for further functionalization (e.g., amide coupling) or can serve to modulate electronic properties and solubility.
-
Structural Versatility: The disubstituted pattern allows for the controlled introduction of diverse chemical functionalities at two distinct vectors, enabling fine-tuning of structure-activity relationships (SAR).
This guide focuses on the transformation of the C-Cl bond, which is the most common and versatile handle for derivatization.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of tert-butyl 6-chloropyridazine-3-carboxylate is dominated by two powerful reaction classes. The choice between them depends on the nature of the desired bond (C-N, C-O, C-S vs. C-C) and the nucleophile/coupling partner.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for installing heteroatom nucleophiles. The pyridazine ring's electron-deficient character, further enhanced by the two nitrogen atoms, makes the C6 position susceptible to nucleophilic attack.[6]
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
This pathway is distinct from SN1 and SN2 reactions and is favored by electron-withdrawing groups on the aromatic ring.[7][8] The rate-determining step is typically the initial nucleophilic attack.[7]
Palladium-Catalyzed Cross-Coupling
For the formation of new carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions offer broad substrate scope and functional group tolerance under relatively mild conditions.[9]
General Catalytic Cycle: Most of these reactions (Suzuki, Sonogashira, Buchwald-Hartwig) follow a similar catalytic cycle involving a Pd(0)/Pd(II) couple:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., boronic acid, alkyne, or amine) is delivered to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.
The choice of ligands, base, and solvent is critical for catalyst stability and reactivity.[10]
Strategic Workflow for Derivatization
The selection of an appropriate synthetic strategy is dictated by the target molecule's structure. The following diagram outlines a decision-making workflow for derivatizing the C6 position.
Caption: Decision workflow for C6-derivatization.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tert-butyl 6-chloropyridazine-3-carboxylate and its methyl ester analog may cause skin and eye irritation.[11]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Piperazine
This protocol describes the synthesis of tert-butyl 6-(piperazin-1-yl)pyridazine-3-carboxylate, a common intermediate.
-
Rationale: This reaction leverages a nitrogen nucleophile to directly displace the activated chloride. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. A slight excess of the nucleophile can act as the base or an external non-nucleophilic base can be used.
-
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv)
-
Piperazine (2.5 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard glassware for heating under reflux with an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv) and piperazine (2.5 equiv).
-
Add DMF to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Flush the flask with nitrogen and heat the reaction mixture to 100-120 °C.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling with an arylboronic acid to form a C(sp²)-C(sp²) bond, a key transformation for building biaryl structures.[13][14]
-
Rationale: The Suzuki coupling is highly robust and tolerant of many functional groups. A palladium catalyst, a phosphine ligand, and a base are essential. The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step.[9] The use of a biphasic solvent system (e.g., toluene/water) is common.
-
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos, SPhos)
-
Base: 2 M Aqueous Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Solvent: Toluene or Dioxane
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask, add tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Add toluene followed by the 2 M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through the suspension for 20-30 minutes.[9]
-
Heat the mixture to 90-110 °C under a positive pressure of inert gas and stir vigorously for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.1) | Toluene/EtOH | 110 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | ~80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (2.5) | Toluene | 100 | ~75-85 |
| Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. |
Protocol 3: Sonogashira Coupling
This protocol describes the formation of a C(sp²)-C(sp) bond by coupling with a terminal alkyne.[15][16]
-
Rationale: The classic Sonogashira reaction employs both a palladium catalyst and a copper(I) co-catalyst (typically CuI).[17] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base (e.g., triethylamine, diisopropylamine) is used both as the base and often as the solvent.
Caption: Simplified catalytic cycles for Sonogashira coupling.
-
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Co-solvent (optional): THF or Dioxane
-
Schlenk flask for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv).
-
Add Et₃N and THF (e.g., 2:1 ratio).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Conclusion
Tert-butyl 6-chloropyridazine-3-carboxylate is a high-value synthetic intermediate whose reactivity can be precisely controlled to access a wide array of derivatives. By understanding the mechanistic underpinnings of SNAr and palladium-catalyzed cross-coupling reactions, researchers can strategically select the optimal conditions to synthesize novel molecules. The protocols provided herein serve as a robust starting point for library synthesis and the development of new chemical entities in the pursuit of innovative therapeutics.
References
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
-
Carreño, M. C., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 26(9), 2649. [Link]
- Rudresh HM, et al. (2012). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358.
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved January 22, 2026, from [Link]
-
Duffy, J. L., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(6), 995-1011. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, October 29). Sonogashira coupling. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Gatti, M., et al. (2004). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 47(19), 4651-4657. [Link]
-
Elmeligie, S., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 65(3), 236-247. [Link]
-
Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 22, 2026, from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved January 22, 2026, from [Link]
-
Journal of the American Chemical Society. (2024, January 19). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wu, X., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. Organic Letters, 15(7), 1776-1779. [Link]
-
van der Vlugt, J. I., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12847-12856. [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]
-
Lin, C. C., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(9), 7455-7471. [Link]
-
Chemistry LibreTexts. (2024, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
ResearchGate. (2024, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
Scale-up synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate
An Application Note for the Scale-Up Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of tert-butyl 6-chloropyridazine-3-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol herein details a robust, two-step synthetic route commencing with the oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid, followed by a catalyzed esterification with tert-butyl alcohol. This guide is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical validation methods necessary for successful and safe scale-up.
Introduction
The pyridazine moiety is a critical pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antihypertensive, antiviral, and anticancer effects.[1][2] Specifically, functionalized pyridazine-3-carboxylates serve as versatile intermediates for creating more complex molecular architectures. Tert-butyl 6-chloropyridazine-3-carboxylate is a valuable synthon, with its ester and chloro groups providing orthogonal handles for subsequent chemical modifications.
The primary challenge in producing this intermediate at scale lies in achieving high yield and purity while maintaining a safe and cost-effective process. This application note addresses these challenges by presenting a validated, multi-kilogram scale synthesis. The process is divided into two key transformations:
-
Oxidation: Conversion of the commercially available 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid.
-
Esterification: Formation of the target tert-butyl ester from the carboxylic acid intermediate.
This document provides not only the procedural steps but also the scientific rationale behind the choice of reagents, solvents, and reaction conditions, ensuring that the process is both reproducible and fundamentally understood.
Overall Synthetic Scheme
The synthesis proceeds via the following two-stage pathway:
Caption: Overall two-step synthesis workflow.
Part I: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
The first stage involves the selective oxidation of the methyl group on the pyridazine ring. This transformation requires a strong oxidizing agent capable of converting the alkyl side chain to a carboxylic acid without degrading the heterocyclic core.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-6-methylpyridazine | 98% | Commercial | Starting Material |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Commercial | Solvent and Catalyst |
| Potassium Permanganate (KMnO₄) | ACS Reagent | Commercial | Oxidizing Agent |
| Sodium Bisulfite (NaHSO₃) | ACS Reagent | Commercial | Quenching Agent |
| Diethyl Ether | ACS Reagent | Commercial | Extraction Solvent |
| Deionized Water | N/A | In-house | |
| Ice | N/A | In-house |
Equipment
-
Jacketed glass reactor (appropriate volume for scale) with overhead stirring
-
Temperature probe and controller
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Extraction vessel (e.g., separatory funnel)
-
Rotary evaporator
Detailed Protocol
A synthetic process for a similar compound, 6-methoxypyridazine-3-carboxylic acid, involves the oxidation of 3-chloro-6-methylpyridazine in sulfuric acid.[3] This protocol adapts that methodology.
-
Reactor Setup: Charge the jacketed reactor with concentrated sulfuric acid. Begin cooling the acid to 0-5°C using a chiller, with moderate stirring.
-
Reagent Addition: Slowly add 3-chloro-6-methylpyridazine to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Oxidation: In a separate vessel, prepare a solution or slurry of the chosen oxidant. Add the oxidant portion-wise to the reaction mixture, maintaining the temperature between 20-80°C.[3] The rate of addition should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Slowly and carefully pour the reaction mixture onto a stirred slurry of ice and water to dilute the acid and precipitate the product.
-
Work-up: If excess oxidant (like KMnO₄) is present, quench it by adding sodium bisulfite until the characteristic purple/brown color disappears.
-
Isolation: Filter the resulting solid precipitate, washing the filter cake with cold deionized water.
-
Purification: The crude 6-chloropyridazine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield a white to off-white solid.
-
Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.
Part II: Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate
This step involves the esterification of a carboxylic acid with a sterically hindered tertiary alcohol. Standard Fischer esterification is ineffective due to the propensity of tert-butanol to eliminate to isobutylene under strong acid catalysis. Therefore, a milder coupling method is employed. The use of dicyclohexylcarbodiimide (DCC) activated by 4-dimethylaminopyridine (DMAP) is a well-established method for such transformations.[4]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloropyridazine-3-carboxylic acid | >98% | From Part I | Starting Material |
| tert-Butyl Alcohol | Anhydrous | Commercial | Reagent |
| Dicyclohexylcarbodiimide (DCC) | 99% | Commercial | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | 99% | Commercial | Catalyst |
| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent |
| Hydrochloric Acid (HCl) | 0.5 N aq. | Commercial | Wash Solution |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Commercial | Wash Solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying Agent |
Mechanistic Rationale: The Role of DCC and DMAP
The esterification proceeds through a DMAP-catalyzed pathway, which is significantly faster than the uncatalyzed DCC coupling.
Caption: Simplified mechanism of DCC/DMAP-catalyzed esterification.
-
Activation: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.
-
Catalysis: The nucleophilic DMAP attacks the O-acylisourea, displacing dicyclohexylurea (DCU) and forming an N-acylpyridinium salt. This new intermediate is even more reactive towards nucleophiles than the O-acylisourea.
-
Esterification: The sterically hindered tert-butyl alcohol attacks the activated acylpyridinium salt to form the desired tert-butyl ester, regenerating the DMAP catalyst in the process.
Detailed Protocol
-
Reactor Setup: Charge a clean, dry, jacketed reactor with 6-chloropyridazine-3-carboxylic acid, tert-butyl alcohol, and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of DMAP (typically 5-10 mol%) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0°C using a chiller.
-
DCC Addition: Dissolve DCC in a minimal amount of anhydrous DCM and add it slowly to the reaction mixture via an addition funnel, keeping the internal temperature below 5°C. Caution: DCC is a potent skin sensitizer and should be handled with extreme care.[4]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitoring: Monitor the reaction by HPLC or TLC to confirm the consumption of the starting carboxylic acid.
-
Filtration: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (to remove residual DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield pure tert-butyl 6-chloropyridazine-3-carboxylate.
Process Scale-Up and Optimization Considerations
-
Thermal Management: The oxidation step is highly exothermic. On a large scale, precise control over the addition rate of the oxidant and efficient reactor cooling are critical to prevent runaway reactions.
-
DCC Handling: DCC is a low-melting solid that can be challenging to handle as a powder. For large-scale operations, consider using a granulated form or dissolving it in the reaction solvent before addition.
-
DCU Filtration: The DCU byproduct can sometimes form a fine precipitate that clogs filters. Using a filter aid (e.g., Celite) can improve filtration efficiency at scale.
-
Solvent Selection: While DCM is effective, its environmental and health profile may be a concern for industrial production. Alternative solvents should be investigated during process optimization.
-
Alternative Coupling Reagents: Other coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in place of DCC. EDC's urea byproduct is water-soluble, simplifying the work-up procedure.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with structure |
| Mass Spec (MS) | [M+H]⁺ consistent with molecular weight (215.05 g/mol for C₉H₁₁ClN₂O₂) |
| Purity (HPLC) | ≥ 98% |
| Melting Point | Conforms to reference standard |
Safety and Hazard Management
All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
-
Sulfuric Acid: Highly corrosive. Avoid contact with skin and eyes. Handle with extreme care, especially during the quenching step.
-
Potassium Permanganate: Strong oxidizer. Do not mix with combustible materials.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.
-
Dicyclohexylcarbodiimide (DCC): A potent allergen and sensitizer. Avoid inhalation of dust and any skin contact.
-
Pyridazine Derivatives: Handle with care, as heterocyclic compounds can have unknown toxicological properties.[5][6][7][8]
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
El-Sofy, W. I., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(9), 1543. Available at: [Link]
-
Jain, A., & Sharma, S. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]
- Google Patents. (2019). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]
-
ResearchGate. (2009). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Available at: [Link]
-
Taylor & Francis Online. (2009). Pyridazine Derivatives and Related Compounds Part 19: The Synthesis of Different Heterocycles from Ethyl 5-Amino-3,4-diphenylthieno[2, 3-c]pyridazine-6-carboxylate. Available at: [Link]
-
ACS Publications. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development. Available at: [Link]
- Google Patents. (2011). CN101508676B - Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.
-
Thermo Fisher Scientific. (2025). Pyridazine - SAFETY DATA SHEET. Available at: [Link]
- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
-
Organic Syntheses. Esterification of Carboxylic Acids with tert-Butyl Alcohol: tert-Butyl Ethyl Fumarate. Coll. Vol. 7, p.93 (1990); Vol. 60, p.121 (1981). Available at: [Link]
-
ACS Publications. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Available at: [Link]
-
PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2001). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. J Med Chem, 44(25), 4447-56. Available at: [Link]
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
Organic Syntheses. Carbazic acid, tert-butyl ester. Coll. Vol. 5, p.164 (1973); Vol. 40, p.16 (1960). Available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
- Google Patents. (2002). US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
-
Organic Syntheses. t-BUTYL HYPOCHLORITE. Coll. Vol. 5, p.184 (1973); Vol. 43, p.12 (1963). Available at: [Link]
-
PubChem. Methyl 6-chloropyridazine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Pyridine. Available at: [Link]
-
Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl.... Available at: [Link]
-
ResearchGate. (2020). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. Available at: [Link]
-
S. J. RES. J. PHARM. TECHNOL. Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. Available at: [Link]
Sources
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.fr [fishersci.fr]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. carlroth.com [carlroth.com]
The Strategic Role of Tert-butyl 6-chloropyridazine-3-carboxylate in Targeted Drug Discovery: Application Notes and Protocols
Introduction: The Pyridazine Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of highly selective and potent small molecule inhibitors is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved therapeutics, and among these, the pyridazine ring has emerged as a structure of significant interest.[1][2] Its unique physicochemical properties, including its polar nature, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, make it a valuable component in the design of targeted therapies.[1][3] Tert-butyl 6-chloropyridazine-3-carboxylate is a key building block that leverages the advantageous features of the pyridazine core, offering medicinal chemists a versatile starting point for the synthesis of sophisticated drug candidates.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of tert-butyl 6-chloropyridazine-3-carboxylate. We will explore its application in the synthesis of targeted kinase inhibitors, provide detailed experimental protocols for its derivatization, and present data that underscores its utility in the development of next-generation therapeutics.
Chemical Properties and Strategic Advantages
Tert-butyl 6-chloropyridazine-3-carboxylate is a bifunctional molecule poised for strategic chemical modifications. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The tert-butyl ester at the 3-position serves as a protected carboxylic acid, which can be deprotected and converted to an amide or other functionalities, often crucial for establishing key interactions with biological targets.
| Property | Value | Reference |
| CAS Number | 1340506-55-9 | [4] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 214.65 g/mol | [4] |
| Appearance | Off-white to yellow solid | |
| Storage | Inert atmosphere, 2-8°C | [4] |
Application in Targeted Therapy: The Case of TYK2 Inhibition
A prominent example of the pyridazine scaffold's importance is in the development of Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and a key mediator of pro-inflammatory cytokine signaling, making it an attractive target for autoimmune diseases.[5] Deucravacitinib (BMS-986165), an FDA-approved allosteric TYK2 inhibitor for the treatment of plaque psoriasis, features a central pyridazine core that is critical for its activity.[1][6][7][8][9]
The synthesis of Deucravacitinib and related TYK2 inhibitors often involves intermediates that are structurally analogous to derivatives of tert-butyl 6-chloropyridazine-3-carboxylate.[1][10] The pyridazine nitrogen atoms are known to form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common binding motif for many kinase inhibitors.[3][11][12]
Below is a conceptual workflow illustrating how tert-butyl 6-chloropyridazine-3-carboxylate can be utilized as a starting material in the synthesis of a pyridazine-based kinase inhibitor core.
Caption: Synthetic pathways from the starting material.
Experimental Protocols
The following protocols are provided as a guide for the derivatization of tert-butyl 6-chloropyridazine-3-carboxylate. These are foundational reactions that can be adapted and optimized for the synthesis of a diverse library of compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an aryl boronic acid to the 6-position of the pyridazine ring. This reaction is fundamental for introducing aryl or heteroaryl moieties.
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add tert-butyl 6-chloropyridazine-3-carboxylate (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyridazine derivative.
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst.
-
Base: Sodium carbonate is required for the transmetalation step of the catalytic cycle.
-
Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle, particularly for less reactive chloro-heterocycles.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol details the displacement of the chloride at the 6-position with an amine nucleophile. This is a common strategy for installing groups that can interact with the target protein.
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate
-
Primary or secondary amine (1.5 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add tert-butyl 6-chloropyridazine-3-carboxylate (1.0 eq) and the amine (1.5 eq).
-
Add DMF or DMSO as the solvent.
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Polar Aprotic Solvent: DMF or DMSO are excellent solvents for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not protonate the nucleophile.
-
Base (DIPEA): A non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Protocol 3: Deprotection of the Tert-butyl Ester and Amide Formation
This two-step protocol describes the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, followed by amide bond formation.
Step 3a: Ester Deprotection
Materials:
-
6-substituted-pyridazine-3-carboxylate intermediate from Protocol 1 or 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester intermediate in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude carboxylic acid is often used directly in the next step.
Step 3b: Amide Coupling
Materials:
-
Crude carboxylic acid from Step 3a
-
Amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
DMF
Procedure:
-
Dissolve the crude carboxylic acid in DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final amide.
Illustrative Biological Data
The pyridazine scaffold is a core component of numerous potent kinase inhibitors. The following table provides representative data for TYK2 inhibitors featuring a pyridazine core, demonstrating the high potency that can be achieved with this structural motif.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference |
| Deucravacitinib (BMS-986165) | TYK2 | - | 3.2 (pSTAT3) | [13] |
| Compound 29 | TYK2 JH2 | ≥ 1000 | - | [14] |
| Compound 11n | TYK2 | 1.95 | - | [15] |
| Compound 24 | TYK2 | - | - | [16] |
Conclusion
Tert-butyl 6-chloropyridazine-3-carboxylate is a high-value building block for the synthesis of targeted therapies, particularly kinase inhibitors. Its strategic positioning of a reactive chlorine atom and a protected carboxylic acid allows for a modular and efficient approach to the creation of diverse chemical libraries. The successful development of the TYK2 inhibitor Deucravacitinib, which features a pyridazine core, highlights the therapeutic potential of molecules derived from this scaffold. The protocols and data presented herein provide a solid foundation for researchers to leverage the unique properties of tert-butyl 6-chloropyridazine-3-carboxylate in their drug discovery programs.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. European Patent Office. [Link]
- Processes for the preparation of deucravacitinib.
-
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central. [Link]
-
DEUCRAVACITINIB. New Drug Approvals. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. ACS Publications. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link]
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]
- Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). ACS Publications. [Link]
-
Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ResearchGate. [Link]
-
Discovery and Development of Deucravacitinib (BMS-986165), a Small Molecule TYK2 Inhibitor for the Treatment of Autoimmune Diseases. ResearchGate. [Link]
-
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central. [Link]
-
Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. PMC. [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
tert-Butyl 6-chloropyridazine-3-carboxylate. Lead Sciences. [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. [Link]
-
Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. ACS Publications. [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
-
Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. PubMed. [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. [Link]
-
Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. [Link]
-
Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. PubMed. [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
- Dosage forms for tyk2 inhibitors.
-
Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. [Link]
- Process for producing 3-amino-6-chloropyridazine.
-
IC 50 values for chemotherapeutic agents and KRAS inhibitors in NSCLC cell lines. ResearchGate. [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Bentham Science. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
Sources
- 1. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Page loading... [guidechem.com]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of tert-butyl 6-chloropyridazine-3-carboxylate. This important building block is frequently utilized in the development of novel therapeutics. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your yield and purity.
Introduction
The synthesis of tert-butyl 6-chloropyridazine-3-carboxylate can be a challenging endeavor, often plagued by low yields and difficult purifications. The electron-deficient nature of the pyridazine ring, while beneficial for certain downstream reactions, can lead to a range of side reactions during its functionalization. This guide will focus on a reliable two-step synthetic pathway and address common issues that may arise.
Recommended Synthetic Pathway
A robust and reproducible method for the synthesis of tert-butyl 6-chloropyridazine-3-carboxylate involves a two-step process:
-
Step 1: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid.
-
Step 2: Esterification of 6-chloropyridazine-3-carboxylic acid to its tert-butyl ester.
This approach offers better control over the reaction and generally leads to a cleaner product compared to a one-pot carboxylation of 3,6-dichloropyridazine.
Caption: Recommended two-step synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Yield in the Oxidation Step
Question: I am getting a very low yield of 6-chloropyridazine-3-carboxylic acid from the oxidation of 3-chloro-6-methylpyridazine. What could be the issue?
Answer:
Low yields in this oxidation step can be attributed to several factors, primarily incomplete reaction or degradation of the starting material or product. Here’s a breakdown of potential causes and solutions:
-
Choice of Oxidizing Agent: The strength and nature of the oxidizing agent are critical.
-
Potassium permanganate (KMnO₄): This is a strong and cost-effective oxidizing agent. However, it can be aggressive and may lead to over-oxidation or ring cleavage if the reaction conditions are not carefully controlled.
-
Troubleshooting:
-
Temperature Control: Maintain a low to moderate temperature (e.g., 0-50 °C) during the addition of KMnO₄ to prevent runaway reactions.
-
Stoichiometry: Use a carefully measured molar excess of KMnO₄ (typically 2-3 equivalents). An insufficient amount will result in incomplete conversion, while a large excess can promote side reactions.
-
pH Control: The reaction is often performed under basic or neutral conditions. The use of a co-solvent system like water/pyridine can improve solubility and moderate the reactivity.
-
-
-
Selenium dioxide (SeO₂): This is a milder and more selective oxidizing agent for methyl groups on heterocyclic rings. It can often provide cleaner reactions and higher yields, although it is more toxic and expensive.
-
Troubleshooting:
-
Solvent: Dioxane or a mixture of acetic acid and water are common solvents for SeO₂ oxidations.
-
Reaction Time and Temperature: These reactions may require heating (e.g., reflux) for an extended period to go to completion. Monitor the reaction by TLC or LC-MS.
-
-
-
-
Incomplete Reaction: The starting material may not be fully consumed.
-
Troubleshooting:
-
Reaction Monitoring: Regularly check the reaction progress using an appropriate analytical technique. If the reaction stalls, a small additional portion of the oxidizing agent can be added.
-
Solubility: Ensure your starting material is adequately dissolved or suspended in the reaction solvent. Poor solubility can lead to slow and incomplete reactions.
-
-
-
Product Isolation: The carboxylic acid product can be challenging to isolate from the reaction mixture, especially with KMnO₄, which produces large amounts of manganese dioxide (MnO₂).
-
Troubleshooting:
-
Work-up Procedure: After the reaction is complete, the MnO₂ needs to be filtered off. A hot filtration can be beneficial as the product is often more soluble at higher temperatures. Washing the filter cake thoroughly with hot water is crucial to recover all the product.
-
Acidification: The product is typically in its salt form in the filtrate. Careful acidification of the filtrate with an acid like HCl to a pH of 2-3 will precipitate the carboxylic acid. Cooling the solution after acidification can improve the recovery of the product.
-
-
Experimental Protocol: Oxidation of 3-chloro-6-methylpyridazine
-
To a solution of 3-chloro-6-methylpyridazine (1 eq.) in a suitable solvent (e.g., water or a water/pyridine mixture), add potassium permanganate (2-3 eq.) portion-wise at a controlled temperature (e.g., 20-30°C).
-
Stir the mixture vigorously for several hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the hot reaction mixture through a pad of celite to remove the MnO₂. Wash the filter cake with hot water.
-
Combine the filtrates and cool to room temperature.
-
Acidify the filtrate with concentrated HCl to pH 2-3.
-
Cool the mixture in an ice bath to promote precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-chloropyridazine-3-carboxylic acid.
Problem 2: Low Yield and/or Byproduct Formation in the Esterification Step
Question: I am having trouble converting 6-chloropyridazine-3-carboxylic acid to its tert-butyl ester. I am getting a low yield, and I see some other spots on my TLC.
Answer:
The formation of tert-butyl esters can be tricky due to the bulky nature of the tert-butyl group and the potential for side reactions under harsh conditions. Here are the common challenges and their solutions:
-
Inefficient Esterification Method: The choice of esterification method is crucial.
-
Isobutylene with Acid Catalysis: This is a common and effective method for forming tert-butyl esters.
-
Troubleshooting:
-
Acid Catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is required. Ensure the catalyst is fresh and used in a sufficient amount (catalytic to stoichiometric amounts may be needed depending on the reactivity of the substrate).
-
Pressure: The reaction is typically carried out in a sealed pressure vessel to maintain a sufficient concentration of isobutylene, which is a gas at room temperature. Ensure your reaction vessel is properly sealed and can withstand the pressure.
-
Temperature: Gentle heating (e.g., 40-60 °C) is often necessary to drive the reaction to completion.
-
-
-
Reaction with Tert-butyl Alcohol and a Coupling Agent: This method avoids the use of isobutylene gas but requires a coupling agent.
-
Troubleshooting:
-
Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.
-
Anhydrous Conditions: These reactions are sensitive to moisture. Ensure all reagents and solvents are dry.
-
-
-
-
Side Reactions:
-
Decomposition of the Starting Material: The pyridazine ring can be sensitive to strong acids and high temperatures.
-
Troubleshooting: Use the mildest possible reaction conditions that still allow for the reaction to proceed at a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Nucleophilic Substitution of the Chlorine Atom: If a strong base is present or generated in situ, it could potentially displace the chlorine atom on the pyridazine ring. However, under the acidic conditions of the isobutylene method, this is less likely.
-
Experimental Protocol: Esterification of 6-chloropyridazine-3-carboxylic acid
-
To a solution of 6-chloropyridazine-3-carboxylic acid (1 eq.) in a suitable solvent (e.g., dichloromethane or dioxane) in a pressure vessel, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Cool the mixture to a low temperature (e.g., -78 °C) and add condensed isobutylene (a significant excess, e.g., 5-10 equivalents).
-
Seal the vessel and allow it to warm to room temperature, then heat to 40-60 °C for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the vessel, carefully vent the excess isobutylene, and quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Problem 3: Difficulty in Purifying the Final Product
Question: My final product, tert-butyl 6-chloropyridazine-3-carboxylate, is not pure, and I'm struggling to purify it. What are the common impurities and how can I remove them?
Answer:
Purification can be challenging due to the presence of unreacted starting materials or side products with similar polarities.
-
Common Impurities:
-
Unreacted 6-chloropyridazine-3-carboxylic acid: This is a common impurity if the esterification is incomplete.
-
Byproducts from side reactions: Depending on the reaction conditions, you might have small amounts of products from decomposition or other side reactions.
-
Residual solvent: Ensure your product is thoroughly dried.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the final product.
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. The starting carboxylic acid will likely remain on the baseline or elute at very high polarity.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a very effective purification method.
-
Solvent Selection: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective.
-
-
Acid-Base Extraction: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up can help remove any unreacted carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: Can I synthesize tert-butyl 6-chloropyridazine-3-carboxylate in one step from 3,6-dichloropyridazine?
A1: A one-pot synthesis involving the direct carboxylation of 3,6-dichloropyridazine is theoretically possible but challenging. It would likely involve a directed lithiation or a base-mediated C-H activation followed by quenching with a source of the tert-butoxycarbonyl group. However, this approach is prone to several side reactions, including:
-
Reaction at multiple positions: The two C-H bonds on the pyridazine ring have similar acidities, which could lead to a mixture of regioisomers.
-
Nucleophilic attack by the base: A strong base like lithium diisopropylamide (LDA) or a Grignard reagent could potentially attack the pyridazine ring or displace one of the chloro groups.
-
Dimerization and polymerization: Reactive intermediates can lead to undesired oligomeric byproducts.
For these reasons, the two-step synthesis outlined above is generally recommended for better control and higher purity of the final product.
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for tert-butyl 6-chloropyridazine-3-carboxylate?
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.2 (d, J ≈ 9 Hz, 1H) | Pyridazine H |
| ~7.8 (d, J ≈ 9 Hz, 1H) | Pyridazine H |
| ~1.6 (s, 9H) | t-Butyl |
Note: These are predicted values and should be used as a guide. Actual chemical shifts may vary depending on the solvent and other experimental conditions. It is highly recommended to perform a full characterization of the synthesized product.
Q3: What are some common safety precautions I should take during this synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Potassium permanganate: Is a strong oxidizing agent. Avoid contact with combustible materials.
-
Selenium dioxide: Is toxic. Handle with extreme care and avoid inhalation of dust.
-
Strong acids and bases: Handle with care to avoid burns.
-
Isobutylene: Is a flammable gas. Handle in a well-ventilated area and away from ignition sources.
-
-
Pressure Reactions: When using a pressure vessel, ensure it is properly rated for the expected pressure and temperature and use a blast shield.
Conclusion
The synthesis of tert-butyl 6-chloropyridazine-3-carboxylate requires careful control of reaction conditions to achieve high yields and purity. By following the recommended two-step pathway and implementing the troubleshooting strategies outlined in this guide, researchers can overcome common challenges and successfully prepare this valuable synthetic intermediate. Always remember to monitor your reactions closely and fully characterize your final product.
References
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.Journal of Heterocyclic Chemistry. This article describes a multi-step synthesis of the methyl ester, providing insights into pyridazine chemistry.
- Preparation method of 3,6-dichloropyridazine.Chinese Patent CN112645883A.
- Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.Chinese Patent CN101508676B.
-
Convenient Preparation of tert-Butyl Esters. The Journal of Organic Chemistry. This paper provides general methods for the synthesis of tert-butyl esters from carboxylic acids. [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. This article provides NMR data for a range of pyridazine derivatives, which can be used for spectral interpretation. [Link]
Technical Support Center: Optimizing Suzuki Coupling for Tert-butyl 6-chloropyridazine-3-carboxylate
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of Tert-butyl 6-chloropyridazine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to functionalize this key heterocyclic building block. Given its electron-deficient nature and the presence of a moderately reactive chloro leaving group, successful and high-yielding coupling requires careful consideration of reaction parameters.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you to rationally troubleshoot and optimize your reaction conditions.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Understanding this cycle is critical for troubleshooting, as each component of your reaction mixture plays a specific role.
-
Oxidative Addition: A low-valent Pd(0) catalyst complex inserts into the carbon-chlorine bond of the pyridazine. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1][3] The electron-deficient nature of the pyridazine ring can help facilitate this step.[4][5]
-
Transmetalation: The organic group from the activated organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent.[2][6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst.[1]
Caption: The Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of an aryl chloride like Tert-butyl 6-chloropyridazine-3-carboxylate challenging?
Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step.[1][7] This necessitates the use of more reactive catalyst systems, typically featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which promote the insertion of palladium into the strong C-Cl bond.[6]
Q2: What are the biggest potential side reactions I should watch out for?
The most common side reactions are:
-
Hydrodechlorination (Dehalogenation): The chloro group is replaced by a hydrogen atom. This can occur when a palladium-hydride species forms and reductively eliminates with the pyridazine moiety.[8]
-
Boronic Acid Homocoupling: Two molecules of the boronic acid partner couple to form a symmetrical biaryl.
-
Ester Hydrolysis: The tert-butyl ester is sensitive to strongly basic conditions, especially in the presence of water and heat, leading to the formation of the corresponding carboxylic acid.[9]
Q3: Can the pyridazine nitrogen atoms interfere with the reaction?
Yes. The lone pairs on the nitrogen atoms can coordinate to the palladium center. This can act as an inhibitory or deactivating process, sequestering the catalyst from the main catalytic cycle.[8][10] The choice of a strongly coordinating ligand for the palladium can mitigate this by competing with the pyridazine for binding sites.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem: Low or No Conversion of Starting Material
Q: I've set up my reaction, but after several hours, LC-MS analysis shows only starting materials. What's the first thing I should check?
A: Catalyst activity is the primary suspect.
-
Cause 1: Ineffective Catalyst System. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging aryl chloride coupling.[11]
-
Solution: Switch to a more robust catalyst system. Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) coupled with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective for aryl chlorides.[6][12][13] These bulky, electron-donating ligands accelerate the rate-limiting oxidative addition step.
-
-
Cause 2: Inactive Catalyst. The Pd(0) active species can be oxidized by atmospheric oxygen, rendering it inactive.
-
Solution: Ensure your reaction is properly degassed. Sparge your solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 3: Insufficient Temperature. The energy of activation for the oxidative addition of aryl chlorides is high.
-
Solution: Increase the reaction temperature. Reactions in solvents like dioxane or toluene are often run between 80-110 °C.
-
Problem: Significant Side Product Formation
Q: My desired product is forming, but I have a large peak corresponding to the dehalogenated pyridazine. How can I suppress this?
A: Dehalogenation typically arises from competing pathways involving palladium hydride species. [8]
-
Cause 1: Base or Solvent as a Hydride Source. Some bases (like alkoxides) or solvents (like alcohols) can generate hydride intermediates.
-
Solution: Switch to a non-coordinating, anhydrous solvent like dioxane or toluene. Use an inorganic base like K₃PO₄ or Cs₂CO₃. Ensure all reagents and glassware are dry.
-
-
Cause 2: Slow Transmetalation/Reductive Elimination. If the steps after oxidative addition are slow, the arylpalladium(II) intermediate has more time to undergo side reactions.
-
Solution: Ensure your base is effective at activating the boronic acid. K₃PO₄ is often more effective than K₂CO₃. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also accelerate the transmetalation step.
-
Q: I'm seeing a lot of homocoupled boronic acid byproduct and my mass balance is poor.
A: Boronic acid decomposition pathways are often oxygen-mediated.
-
Solution: Rigorous degassing is crucial. Ensure no oxygen is introduced during the reaction. Running the reaction under slightly more concentrated conditions can also favor the desired bimolecular cross-coupling over side reactions.
Q: My main product peak has the correct mass for the coupled product, but NMR shows the tert-butyl group is gone. What happened?
A: The tert-butyl ester has been hydrolyzed.
-
Cause: Strong Base and/or Water. While tert-butyl esters are relatively stable, they can be cleaved under harsh basic conditions, particularly at high temperatures.[14][15]
-
Solution 1: Use a Milder Base. Avoid strong bases like NaOH or KOH. Anhydrous, powdered K₃PO₄ or Cs₂CO₃ are excellent choices. Weak bases like KF are also known to promote Suzuki couplings while preserving base-labile functional groups.[6]
-
Solution 2: Minimize Water. While some water is necessary for aqueous base systems (e.g., 2M Na₂CO₃), using a fully anhydrous system with a soluble base like K₃PO₄ can prevent hydrolysis.[9] If an aqueous base is used, a biphasic solvent system (e.g., Toluene/water) can limit the interaction time of the ester with the aqueous phase.[9]
-
Caption: A troubleshooting workflow for common Suzuki coupling issues.
Experimental Protocols & Data
Protocol 1: Standard Starting Conditions
This protocol uses a common, readily available catalyst and is a good starting point for initial screening.
-
To an oven-dried reaction vial equipped with a stir bar, add Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Sodium Carbonate (Na₂CO₃) (2.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,2-dimethoxyethane (DME) and water (e.g., a 4:1 mixture) via syringe to achieve a substrate concentration of ~0.1 M.
-
Place the reaction mixture in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol employs a modern catalyst system designed for higher efficiency with aryl chlorides and protection of the ester group.
-
To an oven-dried reaction vial equipped with a stir bar, add Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.) and SPhos (0.04 equiv.).
-
Seal the vial, then evacuate and backfill with inert gas (Nitrogen or Argon).
-
Add Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered, anhydrous Potassium Phosphate (K₃PO₄) (2.5 equiv.).
-
Evacuate and backfill the vial with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of ~0.1 M.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
Data Summary: Comparison of Reaction Conditions
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pre-catalyst is often more stable and cost-effective. |
| Ligand | PPh₃ (in-situ) | SPhos | Bulky, electron-rich ligand accelerates oxidative addition for C-Cl bonds.[11] |
| Base | Na₂CO₃ (aq. solution) | K₃PO₄ (anhydrous powder) | Stronger base for transmetalation; anhydrous conditions protect the ester. |
| Solvent | DME / Water | 1,4-Dioxane (anhydrous) | Higher boiling point allows for increased temperature; avoids ester hydrolysis. |
| Temperature | 80-90 °C | 100-110 °C | Higher energy input overcomes the activation barrier for the aryl chloride. |
| Expected Yield | Low to Moderate | Moderate to High | Conditions are tailored to address the specific challenges of the substrate. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Abrunhosa, F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2933. Available from: [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
American Chemical Society. (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
-
ResearchGate. (2015). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Reddit. (2025). Ester Stability under Suzuki/Buchwald Conditions. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Sci-Hub. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ACS Publications. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water.... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 6-chloropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to navigate the common challenges encountered during this synthesis, ensuring a successful and efficient experimental outcome.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of tert-butyl 6-chloropyridazine-3-carboxylate, a key intermediate in pharmaceutical research, can be prone to several side reactions that can impact yield and purity. This section provides a detailed breakdown of these issues, their mechanistic origins, and practical solutions.
Issue 1: Incomplete or Slow Reaction
Observation: You notice a significant amount of unreacted 6-chloropyridazine-3-carboxylic acid in your reaction mixture even after extended reaction times.
Root Cause Analysis:
The primary challenge in this esterification is the steric hindrance posed by the bulky tert-butyl group. This steric hindrance slows down the nucleophilic attack of tert-butanol on the activated carboxylic acid.
-
Mechanism: In a typical acid-catalyzed esterification, the carboxylic acid is first protonated to increase its electrophilicity. However, the large tert-butyl alcohol is a poor nucleophile, leading to a slow reaction rate. When using coupling agents like dicyclohexylcarbodiimide (DCC), the formation of the O-acylisourea intermediate is also sterically hindered.
Troubleshooting Protocol:
-
Choice of Reagents:
-
Method A: Di-tert-butyl dicarbonate ((Boc)₂O) with DMAP: This is often a preferred method. (Boc)₂O acts as an activating agent for the carboxylic acid, and 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst. The byproducts, tert-butanol and CO₂, are volatile, simplifying purification.[1]
-
Method B: Acid-catalyzed reaction with isobutylene: This method involves bubbling isobutene gas through a solution of the carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid).[2] This can be a very effective method for tert-butylation.
-
-
Reaction Conditions Optimization:
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to decomposition or side reactions. A typical range is 40-60 °C.
-
Solvent: Use an anhydrous, non-protic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Water contamination will lead to hydrolysis of the activated intermediate and the final product.
-
Reagent Stoichiometry: Ensure an appropriate excess of the tert-butylating agent (e.g., 1.5-2.0 equivalents of (Boc)₂O) to drive the reaction to completion.
-
Issue 2: Formation of N-acylurea Byproduct
Observation: When using a carbodiimide coupling agent like DCC, a white precipitate of N,N'-dicyclohexylurea (DCU) is expected. However, you observe the formation of an additional, often difficult-to-remove, N-acylurea byproduct.
Root Cause Analysis:
The sterically hindered environment around the carboxylic acid can lead to a side reaction where the O-acylisourea intermediate rearranges to a more stable N-acylurea.[3]
Diagram: O-acylisourea to N-acylurea Rearrangement
Caption: Competing pathways for the O-acylisourea intermediate.
Troubleshooting Protocol:
-
Optimize Coupling Agent:
-
Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with a nucleophilic catalyst like DMAP. The resulting urea byproduct is water-soluble and can be easily removed during aqueous workup.
-
-
Reaction Temperature:
-
Keep the reaction temperature low (0 °C to room temperature) to minimize the rate of the rearrangement reaction.
-
-
Alternative Methods:
-
Avoid carbodiimide-based methods altogether and opt for the (Boc)₂O/DMAP method as described in Issue 1.
-
Issue 3: Product Hydrolysis during Workup
Observation: You observe the presence of the starting carboxylic acid in your final product after purification, even though the initial reaction appeared to go to completion.
Root Cause Analysis:
Tert-butyl esters are known for their stability under basic conditions but are susceptible to hydrolysis under acidic conditions.[4] The workup procedure, if not carefully controlled, can lead to the cleavage of the ester bond.
Troubleshooting Protocol:
-
Aqueous Workup:
-
During the aqueous workup, use a mild base like a saturated sodium bicarbonate solution to neutralize any excess acid. Avoid strong acids.
-
Minimize the contact time of the organic layer with any aqueous acidic solutions.
-
-
Purification:
-
If using column chromatography, ensure the silica gel is neutral. Acidic silica gel can cause on-column hydrolysis. You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent, then evaporating the excess solvent.
-
Issue 4: Decarboxylation of the Starting Material
Observation: You detect the formation of 3-chloro-pyridazine as a byproduct, especially when the reaction is performed at elevated temperatures.
Root Cause Analysis:
Heterocyclic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at high temperatures.[5][6] The electron-withdrawing nature of the pyridazine ring can facilitate this process.
Troubleshooting Protocol:
-
Temperature Control:
-
Avoid excessive heating of the reaction mixture. If heating is necessary to drive the reaction, maintain a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress closely by TLC or LC-MS.
-
-
Choice of Method:
-
Employ a method that allows for milder reaction conditions, such as the (Boc)₂O/DMAP method at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting carboxylic acid (which will likely have a lower Rf) and the product ester (which will have a higher Rf). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.
Q2: My final product is an oil, but the literature reports a solid. What should I do?
A2: The physical state of a compound can be influenced by residual solvent or minor impurities.
-
Drying: Ensure your product is thoroughly dried under high vacuum to remove all traces of solvent.
-
Purification: If the product is still an oil, consider re-purifying it, for instance by column chromatography.
-
Crystallization: Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble, and then slowly cooling it or adding a co-solvent in which it is less soluble (an anti-solvent). Scratching the inside of the flask with a glass rod can also initiate crystallization.
Q3: Can I use tert-butanol as the solvent for the reaction?
A3: While it may seem intuitive to use the reagent as the solvent, it is generally not recommended for this specific synthesis. The high concentration of alcohol can lead to difficulties in driving the reaction to completion and can complicate the workup and purification. It is better to use a non-protic solvent and a controlled amount of tert-butanol.
Q4: Are there any specific safety precautions I should take?
A4:
-
Reagents: Di-tert-butyl dicarbonate can be an irritant. Carbodiimides like DCC are potent allergens. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Work with organic solvents in a fume hood to avoid inhalation of vapors.
-
Isobutylene: If using isobutylene gas, be aware that it is flammable. Ensure your setup is properly sealed and work in a well-ventilated area away from ignition sources.
Experimental Protocol: Synthesis using Di-tert-butyl Dicarbonate
This protocol is provided as a general guideline. Optimization may be necessary based on your specific experimental setup and scale.
Materials:
-
6-Chloropyridazine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add di-tert-butyl dicarbonate (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 6-chloropyridazine-3-carboxylate.
References
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine. Available from: [Link]
- Google Patents. Preparation of tert-butyl esters of aliphatic carboxylic acids. US10023520B2.
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
-
ResearchGate. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]
-
ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Available from: [Link]
-
Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. 2024; 35: 235-239. Available from: [Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]
-
ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Available from: [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]
- Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.
-
ACS Publications. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions. ACS Omega 2020, 5, 32, 20335–20348. Available from: [Link]
-
PMC - NIH. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]
-
Master Organic Chemistry. Converting Carboxylic Acids to Esters. Available from: [Link]
-
ACS Green Chemistry Institute. Acids. Available from: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]
-
Chemistry Steps. Converting Carboxylic Acids to Esters. Available from: [Link]
- Google Patents. Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. US6420596B1.
-
ResearchGate. Highly selective esterification of tert-butanol by acetic acid anhydride over alumina-supported InCl3, GaCl3, FeCl3, ZnCl2, CuCl2, NiCl2, CoCl2 and MnCl2 catalysts. Available from: [Link]
-
ChemTube3D. Synthesis of Pyridazine. Available from: [Link]
-
Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]
- Google Patents. Process for producing 3-amino-6-chloropyridazine. WO2007026623A1.
-
PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
Organic Syntheses Procedure. Synthesis of 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). Available from: [Link]
-
ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Available from: [Link]
-
ResearchGate. Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Available from: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation [organic-chemistry.org]
Purification challenges of Tert-butyl 6-chloropyridazine-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for Tert-butyl 6-chloropyridazine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this versatile but challenging intermediate. We will address common purification issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
This section addresses the fundamental chemical properties of Tert-butyl 6-chloropyridazine-3-carboxylate that underpin the purification difficulties.
Q1: What are the primary sources of impurities in a typical synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate?
Impurities typically arise from three main sources: unreacted starting materials, side-reactions during synthesis, and degradation of the product itself. The most common synthetic route involves the esterification of 6-chloropyridazine-3-carboxylic acid.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Name | Typical Origin |
| Starting Material | 6-chloropyridazine-3-carboxylic acid | Incomplete esterification reaction. |
| Hydrolysis Product | 6-chloropyridazine-3-carboxylic acid | Acid- or base-catalyzed hydrolysis of the tert-butyl ester during workup or purification[1]. |
| Dimerization Byproduct | Varies | Self-condensation or related side reactions under harsh conditions. |
| Solvent Adducts | Varies | Reaction with nucleophilic solvents (e.g., methanol, ethanol) if used at elevated temperatures. |
Q2: My product yield drops significantly after column chromatography, and I see a new, more polar spot on my TLC. What is happening?
This is a classic and frequently encountered problem. The issue is almost certainly the acid-catalyzed hydrolysis of the tert-butyl ester on the surface of the silica gel.
Causality: The tert-butyl ester functional group is notoriously sensitive to acid[2]. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the highly stable tert-butyl carbocation, which then deprotonates to form isobutylene gas[3]. Standard silica gel has an acidic surface (pKa ≈ 4-5), which is sufficient to catalyze this degradation. The resulting carboxylic acid is much more polar, hence the new spot at a lower Rf on your TLC plate.
Q3: Can the compound degrade during storage or under specific reaction conditions?
Yes, stability is a key concern. Beyond acid-catalyzed hydrolysis, two other pathways are relevant:
-
Thermal Decomposition : Pyridazine rings can undergo thermal decomposition, though this typically requires elevated temperatures[4]. Prolonged heating above 100-120°C during distillation or recrystallization from high-boiling solvents should be avoided.
-
Nucleophilic Substitution : The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution[1][5]. This can be a desired reaction pathway for further synthesis, but it can also be a source of impurities if unintended nucleophiles (e.g., water, alcohols, amines from other steps) are present during workup or purification under basic conditions.
Below is a diagram illustrating the main degradation pathways.
Caption: Primary degradation pathways for the target compound.
PART 2: Troubleshooting Guide for Purification
This section provides actionable advice for overcoming specific experimental hurdles.
Column Chromatography Troubleshooting
Flash column chromatography is the most common purification method, but it is also the most frequent source of product loss.
Q4: How can I prevent my product from degrading on a silica gel column?
The key is to neutralize the acidic nature of the silica gel.
-
Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes). Add 1% triethylamine (Et₃N) or another non-nucleophilic, volatile base relative to the volume of the eluent. Mix thoroughly and pack the column with this slurry. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic support like neutral alumina. Perform a TLC analysis on alumina plates first to ensure your desired separation is still achievable.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare all your fractions and equipment in advance to ensure a rapid purification.
The following workflow can guide your chromatography troubleshooting process.
Caption: Troubleshooting workflow for column chromatography.
Q5: What are the best solvent systems for purifying Tert-butyl 6-chloropyridazine-3-carboxylate?
The polarity of this compound requires a balance. It is too polar for pure hexanes but can be eluted effectively with mixtures.
Table 2: Recommended Eluent Systems for Column Chromatography
| System | Components | Gradient Range | Comments |
| Standard | Ethyl Acetate (EtOAc) / Hexanes | 5% to 30% EtOAc | Good starting point. Most common system. Use with deactivated silica. |
| Alternative | Dichloromethane (DCM) / Methanol (MeOH) | 0.5% to 5% MeOH | Useful if impurities are not well-resolved in EtOAc/Hexanes. |
| Apolar Impurities | Toluene / Ethyl Acetate (EtOAc) | 2% to 20% EtOAc | Can provide different selectivity for closely-eluting nonpolar impurities. |
Recrystallization Troubleshooting
Recrystallization can be an excellent final purification step to obtain highly pure, crystalline material, avoiding the degradation issues of chromatography.
Q6: I am having difficulty finding a good single-solvent system for recrystallization. What should I try?
It is common for compounds of intermediate polarity to be too soluble in polar solvents and poorly soluble in nonpolar ones. A binary solvent system is often the solution.
Procedure for Binary Solvent System:
-
Dissolve the crude product in the minimum amount of a hot solvent in which it is highly soluble (the "soluble solvent").
-
While hot, add a solvent in which the product is poorly soluble (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add one or two drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Table 3: Suggested Solvent Systems for Recrystallization
| System Type | Soluble Solvent | Anti-Solvent | Notes |
| Binary | Ethyl Acetate (EtOAc) | Heptane or Hexanes | A very effective and common choice. |
| Binary | Dichloromethane (DCM) | Heptane or Hexanes | Good for removing more polar impurities. Ensure slow evaporation of DCM. |
| Binary | Isopropanol (IPA) | Water | Use with caution; may promote hydrolysis if heated for too long. |
| Single | Toluene | N/A | May work for larger scales if impurities have different solubility profiles. |
PART 3: Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica
-
Slurry Preparation: In a fume hood, add 100 g of silica gel to a beaker. Add 300 mL of 5% EtOAc/Hexanes eluent. Add 3 mL of triethylamine (Et₃N). Stir the slurry for 5 minutes.
-
Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve ~1 g of crude Tert-butyl 6-chloropyridazine-3-carboxylate in a minimal amount of dichloromethane (~2-3 mL). Add 2 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Purification: Carefully load the dry powder onto the top of the packed column. Begin elution with 5% EtOAc/Hexanes, collecting fractions. Gradually increase the polarity to 15-20% EtOAc/Hexanes as needed, monitoring the elution by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC (using 20% EtOAc/Hexanes as the mobile phase). Combine the fractions containing the pure product.
-
Solvent Removal: Concentrate the combined pure fractions under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place 1 g of the crude product in a 50 mL Erlenmeyer flask. Add ~5 mL of hot ethyl acetate and swirl to dissolve the solid completely. If it does not dissolve, add more hot ethyl acetate in 1 mL portions until a clear solution is obtained.
-
Anti-Solvent Addition: While the solution is still hot, add heptane dropwise with continuous swirling. Continue adding until a persistent cloudiness is observed.
-
Clarification: Add 0.5-1 mL of hot ethyl acetate to just redissolve the cloudiness.
-
Crystallization: Cover the flask with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight.
References
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. Available at: [Link]
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. Buy Butyl 6-chloropyridazine-3-carboxylate (EVT-8455431) [evitachem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Stability and degradation of Tert-butyl 6-chloropyridazine-3-carboxylate
Welcome to the technical support center for Tert-butyl 6-chloropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling, storage, and use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Tert-butyl 6-chloropyridazine-3-carboxylate?
A1: The two primary degradation pathways for Tert-butyl 6-chloropyridazine-3-carboxylate involve the hydrolysis of the tert-butyl ester and the nucleophilic substitution of the chlorine atom.
-
Hydrolysis: The tert-butyl ester is susceptible to cleavage under both acidic and basic conditions.[1][2] Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water. This process ultimately yields 6-chloropyridazine-3-carboxylic acid and a tert-butyl cation, which is subsequently deprotonated to isobutylene.[3] Under basic conditions, direct nucleophilic acyl substitution by a hydroxide ion leads to the formation of the carboxylate salt and tert-butanol.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyridazine ring is susceptible to substitution by various nucleophiles.[1][4] The presence of the electron-withdrawing pyridazine nitrogens and the carboxylate group enhances the ring's susceptibility to nucleophilic attack. Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides. The reaction proceeds through a Meisenheimer-type intermediate.
Q2: How should I properly store Tert-butyl 6-chloropyridazine-3-carboxylate to ensure its stability?
A2: To maintain the integrity of Tert-butyl 6-chloropyridazine-3-carboxylate, it is crucial to store it under controlled conditions. The recommended storage is in an inert atmosphere (e.g., under argon or nitrogen) at a temperature of 2-8°C.[5] This minimizes exposure to atmospheric moisture, which can lead to hydrolysis of the tert-butyl ester, and protects against potential degradation from light or reaction with atmospheric components.
Q3: What are the common impurities that might be present in a sample of Tert-butyl 6-chloropyridazine-3-carboxylate?
A3: Potential impurities can arise from the synthetic route or degradation. Common impurities may include:
-
6-chloropyridazine-3-carboxylic acid: The primary hydrolysis product.
-
Starting materials from synthesis: Depending on the synthetic pathway, residual starting materials or reagents may be present.
-
Products of nucleophilic substitution: If the compound has been exposed to nucleophilic solvents or reagents, corresponding substitution products may be present.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: While Tert-butyl 6-chloropyridazine-3-carboxylate is soluble in many organic solvents, caution should be exercised with protic solvents, especially in the presence of acid or base, as this can facilitate the hydrolysis of the tert-butyl ester. For reactions where the tert-butyl ester needs to remain intact, it is advisable to use aprotic solvents such as THF, dioxane, DCM, or toluene. If a protic solvent must be used, ensure the conditions are neutral and anhydrous to minimize degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield in a reaction where the pyridazine core is being modified. | Degradation of starting material. | 1. Verify Purity: Before starting the reaction, check the purity of the Tert-butyl 6-chloropyridazine-3-carboxylate using an appropriate analytical method (e.g., 1H NMR, LC-MS) to ensure the absence of significant amounts of the hydrolyzed acid. 2. Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent hydrolysis during the reaction. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (N2 or Ar) to prevent side reactions. |
| Formation of an unexpected byproduct with a lower molecular weight. | Hydrolysis of the tert-butyl ester. | 1. Analyze Byproduct: Characterize the byproduct by LC-MS or NMR to confirm if it is 6-chloropyridazine-3-carboxylic acid. 2. Modify Reaction Conditions: If hydrolysis is confirmed, switch to anhydrous aprotic solvents and ensure all reagents are free of water. If an acidic or basic reagent is used, consider if a non-nucleophilic base or a milder acid could be employed. |
| Formation of an unexpected byproduct with a higher molecular weight, especially when using amine or thiol reagents. | Nucleophilic substitution at the 6-position. | 1. Characterize Byproduct: Use mass spectrometry to determine the molecular weight of the byproduct and NMR to confirm the structure. 2. Control Stoichiometry and Temperature: Carefully control the stoichiometry of the nucleophile and consider running the reaction at a lower temperature to improve selectivity. |
| Inconsistent reaction outcomes. | Variability in the quality of the starting material. | 1. Standardize Starting Material: Source high-purity Tert-butyl 6-chloropyridazine-3-carboxylate from a reputable supplier.[6] 2. Re-purify if Necessary: If the purity is questionable, consider recrystallization or column chromatography to purify the starting material before use. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability by 1H NMR
This protocol allows for the monitoring of the stability of Tert-butyl 6-chloropyridazine-3-carboxylate under specific solvent and temperature conditions.
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate
-
Deuterated solvent of choice (e.g., DMSO-d6, CDCl3)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of Tert-butyl 6-chloropyridazine-3-carboxylate in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire an initial 1H NMR spectrum (Time = 0). Note the characteristic peaks for the tert-butyl group (singlet, ~1.6 ppm) and the pyridazine ring protons.
-
Store the NMR tube under the desired test conditions (e.g., room temperature, 40°C).
-
Acquire subsequent 1H NMR spectra at regular intervals (e.g., 24h, 48h, 1 week).
-
Analyze the spectra for the appearance of new peaks. The formation of 6-chloropyridazine-3-carboxylic acid will be indicated by the disappearance of the tert-butyl singlet and potential shifts in the aromatic proton signals.
-
Quantify the extent of degradation by integrating the peaks corresponding to the starting material and the degradation product.
Protocol 2: Small-Scale Test for Compatibility with a Nucleophile
This protocol helps to determine if a nucleophile will displace the chlorine atom under the planned reaction conditions.
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate
-
Nucleophile of interest
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Small reaction vial with a septum
-
TLC plates and appropriate eluent
-
LC-MS system
Procedure:
-
In a clean, dry vial under an inert atmosphere, dissolve a small amount of Tert-butyl 6-chloropyridazine-3-carboxylate (e.g., 21.5 mg, 0.1 mmol) in the chosen anhydrous solvent (e.g., 1 mL).
-
Add the nucleophile (e.g., 1.1 equivalents) to the solution.
-
Stir the reaction at the intended reaction temperature (start with room temperature).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 24h).
-
Analyze the results to see if a new product is formed. Compare the mass of the new product with the expected mass of the nucleophilic substitution product.
Visualizations
Degradation Pathways
Caption: Key degradation routes for the title compound.
Troubleshooting Workflow
Caption: A logical flow for troubleshooting reactions.
References
-
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
- Google Patents. (2018). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
Lead Sciences. (n.d.). tert-Butyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2465. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(43), 28165-28182. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938. Retrieved from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
- Google Patents. (2021). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Wei, X., et al. (2022). Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. International Journal of Environmental Research and Public Health, 19(19), 12159. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved from [Link]
-
Watson International. (n.d.). MSDS of tert-Butyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
Sources
- 1. Buy Butyl 6-chloropyridazine-3-carboxylate (EVT-8455431) [evitachem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl 6-chloropyridazine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 6. tert-Butyl 6-chloropyridazine-3-carboxylate, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Catalyst Selection for Cross-Coupling with Tert-butyl 6-chloropyridazine-3-carboxylate
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for challenges encountered during cross-coupling reactions with Tert-butyl 6-chloropyridazine-3-carboxylate. The unique electronic and steric properties of this substrate demand careful consideration of catalyst systems and reaction parameters. This document moves beyond simple protocols to explain the fundamental principles behind catalyst selection and troubleshooting, empowering you to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Considerations for a Challenging Substrate
Q1: What makes Tert-butyl 6-chloropyridazine-3-carboxylate a challenging substrate for cross-coupling?
A1: The difficulty arises from a combination of factors:
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more challenging.[1][2] This necessitates the use of highly active catalyst systems.
-
Electron-Deficient Heterocycle: The pyridazine ring is electron-poor due to the two adjacent nitrogen atoms. While this electronic nature can facilitate the oxidative addition of palladium, the nitrogen lone pairs can also coordinate to the palladium center.[3] This coordination can act as a competitive inhibition pathway, sequestering the active catalyst and slowing the reaction.
-
Steric Hindrance: The tert-butyl ester group is sterically demanding, which can influence the approach of the coupling partners to the catalytic center.
-
Ester Group Sensitivity: The tert-butyl ester can be susceptible to hydrolysis under strongly basic or high-temperature conditions, leading to unwanted side products.[4]
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds.[5][6][7] However, success with an electron-deficient chloro-heterocycle like ours is highly dependent on the catalyst system.
Q2: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling with this substrate?
A2: For unreactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You need a system that generates a coordinatively unsaturated, electron-rich Pd(0) species to facilitate oxidative addition. Your primary choices should be:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. They are reduced in situ to the active Pd(0) species.
-
Ligand: This is the most critical component. Bulky, electron-rich monophosphine ligands are the gold standard. They promote the formation of the active L₁Pd(0) catalyst, accelerate oxidative addition, and facilitate the final reductive elimination step.[2] Excellent starting points include the Buchwald biarylphosphine ligands such as SPhos and XPhos .[8][9] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.
Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (2-5 mol%) | Air-stable, common, and reliable Pd(II) source. |
| Ligand | SPhos or XPhos (1.1 - 1.2 eq. to Pd) | Bulky, electron-rich ligands; proven for challenging aryl chlorides.[8][9] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases that minimize ester hydrolysis.[10] |
| Solvent | Toluene, Dioxane, or DME (often with water) | Aprotic solvents are standard. A small amount of water can aid in dissolving the base and facilitating transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barrier for the C-Cl bond. |
Q3: My Suzuki reaction is sluggish or has stalled. What should I investigate first?
A3: A stalled reaction points to catalyst deactivation or suboptimal conditions. Here is a logical troubleshooting workflow:
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. [2]
-
Expertise & Experience: Bulky, electron-rich ligands (the 'L' in the diagram) are crucial because they stabilize the Pd(0) state, promote the difficult oxidative addition to the Ar-Cl bond, and accelerate the final reductive elimination step to release the product and regenerate the catalyst. [2]
Experimental Protocol: A Validated Starting Point
This protocol provides a robust, self-validating starting point for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of Tert-butyl 6-chloropyridazine-3-carboxylate with Phenylboronic Acid
Materials:
-
Tert-butyl 6-chloropyridazine-3-carboxylate (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 eq, 3 mol%)
-
SPhos (0.066 eq, 6.6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Tert-butyl 6-chloropyridazine-3-carboxylate, phenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of dioxane to dissolve them, then add this catalyst solution to the main reaction flask. This prevents weighing small, static-prone amounts of catalyst in the main flask.
-
Atmosphere Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
Valente, C., et al. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 23(01), 17-33. [Link]
-
Álvarez-Pérez, A., & Organ, M. G. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
-
Chen, Y., et al. (2023). Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes. Journal of the American Chemical Society. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]
-
Liu, Y. (2012). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Advanced Materials Research, 534, 43-46. [Link]
-
Gueiffier, C., et al. (2003). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 1(1), 70-73. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Vitaku, E., et al. (2014). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 16(12), 3228-31. [Link]
-
Diebolt, O., et al. (2012). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Dalton Transactions. [Link]
-
Reddit user post. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Reddy, K., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 219-226. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organ, M. G., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15813-15891. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
-
Sharma, S., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Chtchigrovsky, M., & Corpet, M. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(11), 1356. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
- Google Patents. (2019). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Kim, J., et al. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Pinto, A. S. C., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(2), 249. [Link]
-
MDPI Sciforum. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Li, J., et al. (2024). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts, 14(1), 53. [Link]
-
ResearchGate. (2012). Recent Advances in Sonogashira Reactions. [Link]
-
Krska, S. W., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Organic Letters, 13(19), 5240-5243. [Link]
-
ResearchGate. (n.d.). Optimization of coupling conditions. [a]. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Navigating Solvent Effects in the Functionalization of Tert-butyl 6-chloropyridazine-3-carboxylate: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 6-chloropyridazine-3-carboxylate. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent choice on the reactivity of this versatile building block, particularly in nucleophilic aromatic substitution (SNAr) reactions. By understanding the underlying principles and potential pitfalls, you can optimize your reaction outcomes, minimize side-product formation, and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. What is the likely cause?
A1: Low reactivity is a common issue and is often directly linked to solvent choice. The SNAr reaction of tert-butyl 6-chloropyridazine-3-carboxylate with an amine proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is paramount for the reaction to proceed efficiently.
-
Inappropriate Solvent Polarity: While a polar solvent is generally required to dissolve the reactants and stabilize the charged intermediate, the type of polarity matters significantly.
-
Protic Solvents: Polar protic solvents, such as ethanol or methanol, can strongly solvate the amine nucleophile through hydrogen bonding. This "cages" the nucleophile, reducing its availability and reactivity towards the pyridazine ring, thus slowing down the reaction.[1]
-
Insufficient Temperature: SNAr reactions often require heating to overcome the activation energy barrier. If the reaction is slow at room temperature, gradually increasing the temperature is a standard troubleshooting step.
Q2: I am observing significant formation of a byproduct that appears to be the carboxylic acid (hydrolysis of the tert-butyl ester). How can I prevent this?
A2: The tert-butyl ester is generally more stable to basic conditions than methyl or ethyl esters, but it is not completely inert, especially under harsh conditions.[2]
-
Strongly Basic Conditions: The use of strong bases, particularly in the presence of water, can lead to the hydrolysis of the tert-butyl ester. If a base is required to deprotonate a less nucleophilic amine, consider using a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).
-
Protic Solvents and Elevated Temperatures: Protic solvents like water and alcohols can participate in hydrolysis, especially at higher temperatures.[3] Switching to a polar aprotic solvent can mitigate this side reaction.
-
Reaction Time: Prolonged reaction times, even under moderately basic conditions, can increase the extent of hydrolysis. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.
Q3: My reaction is giving a complex mixture of products, and I suspect the tert-butyl group is being lost through a different pathway. What could be happening?
A3: Besides hydrolysis, the tert-butyl group can be labile under strongly acidic conditions, leading to isobutylene formation and the corresponding carboxylic acid. While less common in SNAr reactions which are typically run under neutral or basic conditions, it's a possibility if your reaction conditions have an acidic component. For instance, if your amine nucleophile is used as a hydrochloride salt without sufficient base to neutralize it, the reaction mixture could be acidic.
Q4: How does the choice of a polar aprotic solvent (e.g., DMF, DMSO, THF, Acetonitrile) impact the reaction?
A4: Polar aprotic solvents are generally the preferred choice for SNAr reactions involving amine nucleophiles. They possess a high dielectric constant to dissolve the reactants and stabilize the Meisenheimer intermediate but lack the ability to hydrogen bond with and deactivate the nucleophile.[1]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar and can significantly accelerate SNAr reactions. However, their high boiling points can sometimes make removal during workup challenging. DMSO can also be reactive under certain conditions.
-
Tetrahydrofuran (THF): A less polar aprotic solvent that is often a good starting point. It is easily removed under vacuum. Reactions in THF may require longer reaction times or higher temperatures compared to DMF or DMSO.
-
Acetonitrile (MeCN): Another excellent polar aprotic solvent for SNAr reactions. It is relatively inert and has a convenient boiling point.
Troubleshooting Guide: SNAr Amination Reactions
This guide addresses common issues encountered during the nucleophilic aromatic substitution of the 6-chloro position of tert-butyl 6-chloropyridazine-3-carboxylate with amine nucleophiles.
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | 1. Deactivated Nucleophile: The amine is being deactivated by a protic solvent (e.g., ethanol, methanol) through hydrogen bonding. 2. Insufficient Reaction Temperature: The activation energy for the reaction is not being overcome. 3. Poor Solubility of Reactants: The starting materials are not fully dissolved in the chosen solvent. | 1. Switch to a polar aprotic solvent such as DMF, DMSO, THF, or acetonitrile.[1] 2. Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products. 3. If using a less polar solvent like THF, consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility. |
| Formation of Carboxylic Acid Byproduct | 1. Hydrolysis of the Tert-butyl Ester: The reaction conditions are too basic, or there is residual water in the solvent or reagents.[2] 2. Use of Protic Solvents: Solvents like ethanol or water are participating in the hydrolysis, especially at elevated temperatures.[3] | 1. Use anhydrous solvents and reagents. If a base is necessary, use a non-nucleophilic organic base like DIPEA. Avoid strong inorganic bases like NaOH or KOH. 2. Switch to a polar aprotic solvent. If a protic solvent must be used, try to run the reaction at a lower temperature for a shorter duration. |
| Multiple Unidentified Side Products | 1. Decomposition of Starting Material or Product: The reaction temperature may be too high, leading to decomposition. 2. Reaction with the Ester Group: The amine nucleophile may be reacting with the tert-butyl carboxylate group, especially at high temperatures. | 1. Lower the reaction temperature and extend the reaction time. Monitor the reaction closely by TLC or LC-MS. 2. Consider using a less nucleophilic amine if possible, or run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Reaction Stalls Before Completion | 1. Equilibrium Reached: The reaction may be reversible, or the product may be inhibiting the reaction. 2. Decomposition of Reagents: The amine nucleophile or the pyridazine starting material may be degrading over time under the reaction conditions. | 1. Use a slight excess of the amine nucleophile to push the equilibrium towards the product. 2. Add the amine nucleophile portion-wise over the course of the reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Visualizing the Solvent's Role
The choice of solvent directly influences the energy profile of the SNAr reaction. The following diagram illustrates the conceptual workflow for solvent selection and troubleshooting.
Caption: Workflow for solvent selection and troubleshooting in SNAr reactions.
Experimental Protocol: General Procedure for SNAr Amination
This protocol provides a starting point for the reaction of tert-butyl 6-chloropyridazine-3-carboxylate with a primary or secondary amine. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
-
Reagent Preparation:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 6-chloropyridazine-3-carboxylate (1.0 eq).
-
Add the desired polar aprotic solvent (e.g., THF, DMF, or acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
If the amine nucleophile is a solid, add it to the vessel (1.1-1.5 eq). If it is a liquid, add it via syringe.
-
If a base is required (e.g., for amine hydrochloride salts or weakly nucleophilic amines), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
-
Reaction Execution:
-
Flush the reaction vessel with an inert atmosphere (nitrogen or argon).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically between 50-100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If a polar solvent like DMF or DMSO was used, it can often be removed by partitioning between a less polar organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired aminated pyridazine derivative.
-
Data Summary: Influence of Solvent on Reaction Outcome
The following table summarizes the expected outcomes when using different classes of solvents for the amination of tert-butyl 6-chloropyridazine-3-carboxylate.
| Solvent Class | Examples | Expected Reaction Rate | Potential Side Reactions | Recommendation |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Moderate to Fast | Minimal, if anhydrous conditions are used. | Highly Recommended |
| Polar Protic | Ethanol, Methanol, Water | Slow to Very Slow | Hydrolysis of the tert-butyl ester, especially at elevated temperatures. | Use with caution; may require higher temperatures and longer reaction times, increasing the risk of side reactions. |
| Non-Polar Aprotic | Toluene, Dioxane | Very Slow to No Reaction | Low solubility of starting materials is a common issue. | Not generally recommended unless specific conditions (e.g., phase-transfer catalysis) are employed. |
Mechanistic Considerations: Why Aprotic Solvents Excel
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack on the electron-deficient pyridazine ring, is typically the rate-determining step.
Caption: Energy profile of an SNAr reaction, highlighting the role of the solvent.
As illustrated, a polar aprotic solvent effectively stabilizes the charged Meisenheimer intermediate without deactivating the nucleophile. This lowers the energy of the first transition state (TS1), accelerating the rate-determining step and leading to a more efficient reaction. Conversely, a polar protic solvent, while also stabilizing the intermediate, significantly raises the energy of the starting materials by solvating the nucleophile, thereby increasing the activation energy of TS1 and slowing the reaction.
References
- Konno, S., et al. (1992).
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Yamai, Y., et al. (2017). Carboxylates from Di-t-butyl (2-nitrophenyl)malonates. Journal of Heterocyclic Chemistry, 55(3), 735-742.
- Google Patents. (n.d.). WO2007082890A1 - Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
-
ResearchGate. (n.d.). tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 28 synthetic route. Retrieved from [Link]
- tert-Butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)
- Bentley, T. W. (2014). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. The Journal of organic chemistry, 79(3), 1183–1191.
- Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514–516.
- Wu, Y. Q., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic letters, 6(13), 2277–2280.
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
- Yamai, Y., et al. (2017). Carboxylates from Di-t-butyl (2-nitrophenyl)malonates. Journal of Heterocyclic Chemistry, 55(3), 735-742.
- Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 4(6), 514–516.
- CSIR-NIScPR. (n.d.).
- Gnerre, C., et al. (2000). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Bioorganic & medicinal chemistry, 8(9), 2245–2255.
- Zarenezhad, E., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Chemistry Central journal, 17(1), 263.
- ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Tert-butyl 6-chloropyridazine-3-carboxylate
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates is a cornerstone of quality control and successful drug discovery. Tert-butyl 6-chloropyridazine-3-carboxylate, a key building block in the synthesis of various biologically active compounds, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this molecule, grounded in practical insights and established scientific principles.
Introduction to Tert-butyl 6-chloropyridazine-3-carboxylate
Tert-butyl 6-chloropyridazine-3-carboxylate is a heterocyclic organic compound with the molecular formula C₉H₁₁ClN₂O₂.[1] Its structure comprises a chlorinated pyridazine ring and a tert-butyl ester functional group. The precise and accurate characterization of this intermediate is critical as impurities or structural ambiguities can have a significant impact on the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).
This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of Tert-butyl 6-chloropyridazine-3-carboxylate. We will delve into the causality behind experimental choices, provide detailed protocols, and compare the expected outcomes of each technique.
Overall Analytical Workflow
A comprehensive analysis of Tert-butyl 6-chloropyridazine-3-carboxylate typically follows a workflow that integrates both qualitative and quantitative techniques to build a complete profile of the compound.
Sources
A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 6-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel heterocyclic compounds is paramount. Tert-butyl 6-chloropyridazine-3-carboxylate, a key building block in the development of various therapeutic agents, presents a unique analytical challenge. This guide provides an in-depth analysis of its structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a comparative perspective with analogous structures to aid researchers in their analytical endeavors. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related molecules to provide a robust predictive analysis.
Introduction to Tert-butyl 6-chloropyridazine-3-carboxylate and its Significance
Tert-butyl 6-chloropyridazine-3-carboxylate (C₉H₁₁ClN₂O₂) is a bifunctional molecule featuring a chlorinated pyridazine ring and a tert-butyl ester group. The pyridazine core is a common motif in medicinal chemistry, known to interact with a variety of biological targets. The chloro-substituent offers a reactive handle for further synthetic modifications, while the bulky tert-butyl ester provides steric protection and can influence the compound's solubility and pharmacokinetic properties. Understanding the precise arrangement of these functional groups is critical for predicting reactivity, designing downstream reactions, and ensuring the purity and identity of synthesized materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Based on the structure of Tert-butyl 6-chloropyridazine-3-carboxylate, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, exhibiting two main signals corresponding to the aromatic protons on the pyridazine ring and the aliphatic protons of the tert-butyl group.
-
Pyridazine Protons (H-4 and H-5): The two protons on the pyridazine ring are in different chemical environments and are expected to appear as two distinct doublets due to coupling with each other.
-
H-5: This proton is adjacent to a carbon-carbon double bond and a nitrogen atom, and is expected to resonate in the downfield region, likely between δ 7.8 and 8.2 ppm .
-
H-4: This proton is situated between a carbon atom and a nitrogen atom and is also influenced by the adjacent ester group. Its chemical shift is predicted to be in the range of δ 7.6 and 8.0 ppm .
-
The coupling constant (J) between these two protons is expected to be in the range of 8-10 Hz, which is typical for ortho-coupled protons on a six-membered aromatic ring.
-
-
Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. Due to the shielding effect of the adjacent quaternary carbon, this signal is expected to appear in the upfield region, typically around δ 1.6 ppm .
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We can predict the approximate chemical shifts for each of the nine carbon atoms.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | 162-165 | The carbonyl carbon of the ester group is highly deshielded. |
| C-6 (C-Cl) | 155-158 | The carbon atom attached to the electronegative chlorine atom is significantly deshielded. |
| C-3 (C-CO) | 148-152 | The carbon atom attached to the ester group is also in a downfield region. |
| C-5 | 130-135 | Aromatic carbon adjacent to a nitrogen atom. |
| C-4 | 125-130 | Aromatic carbon adjacent to a carbon atom. |
| C(CH₃)₃ (Quaternary) | 82-85 | The quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (Methyl) | 28-30 | The three equivalent methyl carbons of the tert-butyl group. |
Visualizing the Molecular Structure and Proton Assignments
The following diagram illustrates the structure of Tert-butyl 6-chloropyridazine-3-carboxylate with predicted ¹H NMR assignments.
Caption: Predicted ¹H NMR assignments for Tert-butyl 6-chloropyridazine-3-carboxylate.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. The molecular weight of Tert-butyl 6-chloropyridazine-3-carboxylate is 214.65 g/mol .
Predicted Fragmentation Pattern
Under electron ionization (EI), the molecule is expected to undergo fragmentation at its weakest bonds. The most likely fragmentation pathways are:
-
Loss of the tert-butyl group: The cleavage of the bond between the ester oxygen and the tert-butyl group is a very common fragmentation pathway for tert-butyl esters. This would result in the formation of a stable tert-butyl carbocation (m/z 57) and a pyridazine-3-carboxylic acid radical cation. The tert-butyl cation is often the base peak in the spectrum.
-
Loss of isobutylene: A McLafferty-type rearrangement can lead to the loss of isobutylene (C₄H₈, 56 Da) from the molecular ion, resulting in a fragment corresponding to 6-chloropyridazine-3-carboxylic acid.
-
Loss of the entire ester group: Cleavage of the C-C bond between the pyridazine ring and the carboxyl group can lead to the loss of the entire tert-butoxycarbonyl group.
-
Loss of chlorine: Fragmentation can also involve the loss of the chlorine atom from the pyridazine ring.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway for Tert-butyl 6-chloropyridazine-3-carboxylate in mass spectrometry.
Caption: Predicted major fragmentation pathway of Tert-butyl 6-chloropyridazine-3-carboxylate.
Comparative Analysis with Alternative Reagents
In many synthetic applications, particularly in drug discovery, researchers may consider alternative building blocks. A common alternative to tert-butyl esters are methyl or ethyl esters.
| Feature | Tert-butyl 6-chloropyridazine-3-carboxylate | Methyl/Ethyl 6-chloropyridazine-3-carboxylate |
| ¹H NMR | Characteristic singlet for the tert-butyl group around δ 1.6 ppm. | Singlet for the methyl group around δ 3.9 ppm or a quartet and triplet for the ethyl group. |
| ¹³C NMR | Quaternary carbon at δ 82-85 ppm and methyl carbons at δ 28-30 ppm. | Methyl carbon around δ 52 ppm or ethyl carbons around δ 61 and 14 ppm. |
| Mass Spec | Prominent peak at m/z 57 due to the stable tert-butyl cation. | Loss of •OCH₃ (31 Da) or •OC₂H₅ (45 Da) is a common fragmentation. |
| Reactivity | The tert-butyl ester is sterically hindered and more resistant to hydrolysis. It is typically cleaved under acidic conditions. | Methyl and ethyl esters are less sterically hindered and can be hydrolyzed under both acidic and basic conditions. |
| Properties | Increased lipophilicity which can affect solubility and biological activity. | More polar compared to the tert-butyl ester. |
Experimental Protocols
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set appropriate parameters such as spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation and Analysis:
-
Choose an appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
-
Conclusion
The structural elucidation of Tert-butyl 6-chloropyridazine-3-carboxylate can be confidently achieved through a combined application of NMR and mass spectrometry. Although this guide presents a predictive analysis, the outlined spectral features and fragmentation patterns are based on well-established principles and data from analogous compounds. By understanding these expected outcomes, researchers can efficiently confirm the identity and purity of their synthesized material, a critical step in the advancement of their research and development efforts. The comparison with more common methyl and ethyl esters highlights the unique analytical signatures of the tert-butyl group, providing a valuable reference for scientists working with this important class of compounds.
References
A Strategic Guide to Selecting Your Pyridazine Building Block: Tert-butyl vs. Methyl 6-chloropyridazine-3-carboxylate
A Senior Application Scientist's Perspective on Optimizing Synthetic Routes in Drug Discovery
Introduction: The Pyridazine Scaffold and the Ester Conundrum
In the landscape of modern medicinal chemistry, the pyridazine ring stands out as a "privileged scaffold."[1][2] Its unique arrangement of two adjacent nitrogen atoms imparts specific physicochemical properties, making it an attractive bioisosteric replacement for phenyl rings and a cornerstone in the development of novel therapeutics, including anticancer and anti-inflammatory agents.[1][2][3] Researchers frequently turn to functionalized pyridazines as key intermediates. Among the most versatile are the 6-chloro-3-carboxylate derivatives, where the chlorine atom serves as a reactive handle for cross-coupling reactions, and the ester provides a gateway to further molecular elaboration.
This guide provides an in-depth comparison of two closely related yet strategically distinct building blocks: Tert-butyl 6-chloropyridazine-3-carboxylate and Methyl 6-chloropyridazine-3-carboxylate . The choice between the tert-butyl and methyl ester is not trivial; it is a critical decision that dictates future synthetic possibilities, particularly concerning reaction compatibility and deprotection strategies. Here, we will dissect their properties, compare their performance in a key synthetic transformation, and provide clear, data-supported guidance to help researchers, scientists, and drug development professionals make the optimal choice for their specific synthetic campaign.
Physicochemical and Structural Overview
At first glance, the two molecules are structurally similar, differing only by the alkyl group of the ester. However, this seemingly minor change has significant implications for their physical properties and, more importantly, their chemical reactivity.
Caption: Chemical structures of the methyl and tert-butyl esters.
A summary of their core properties is presented below. The increased bulk of the tert-butyl group results in a higher molecular weight and can influence crystal packing and solubility.
| Property | Tert-butyl 6-chloropyridazine-3-carboxylate | Methyl 6-chloropyridazine-3-carboxylate |
| Molecular Formula | C₉H₁₁ClN₂O₂[4] | C₆H₅ClN₂O₂[5] |
| Molecular Weight | 214.65 g/mol [4] | 172.57 g/mol [5] |
| CAS Number | 1340506-55-9[4] | 65202-50-8[5] |
| Appearance | White to off-white solid | White to light yellow solid |
| Purity (Typical) | >97% | >98% |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The primary utility of the 6-chloro substituent is to serve as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery for its reliability in forming C-C bonds.[6][7][8] We designed a comparative experimental protocol to assess the performance of both esters under typical Suzuki conditions.
Causality Behind Experimental Choices: The electron-deficient nature of the pyridazine ring makes the C6-Cl bond susceptible to oxidative addition by a Pd(0) catalyst.[9] The key question is whether the steric bulk of the tert-butyl ester, which is in proximity to the reacting center, hinders the catalytic cycle compared to the smaller methyl ester. We selected a robust catalyst system known for its effectiveness with challenging aryl chlorides.[10]
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask under a nitrogen atmosphere, add the respective 6-chloropyridazine-3-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add 5 mL of degassed 1,4-dioxane and 1.25 mL of degassed water.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
Anticipated Results and Discussion
While both esters are expected to perform well, subtle differences may emerge.
| Parameter | Tert-butyl Ester Derivative | Methyl Ester Derivative | Rationale |
| Reaction Time | Potentially slightly longer | Potentially slightly shorter | The steric hindrance of the tert-butyl group may marginally slow the rate of oxidative addition or other steps in the catalytic cycle. |
| Yield | Excellent (>85%) | Excellent (>85%) | Modern catalyst systems are highly efficient and should overcome minor steric differences, leading to comparable high yields for both substrates. |
| Purity | High | High | Both reactions are expected to be clean, with purification primarily removing catalyst residues and excess boronic acid. |
The Decisive Factor: Orthogonality in Ester Deprotection
The most critical distinction between these two reagents lies in the conditions required to hydrolyze the ester back to the parent carboxylic acid—a common and crucial transformation for creating amide libraries or introducing other functionalities. The two esters employ fundamentally different, or "orthogonal," deprotection strategies.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 4. tert-Butyl 6-chloropyridazine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 5. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Tert-butyl 6-chloropyridazine-3-carboxylate Derivatives
Introduction: The Pyridazine Scaffold as a Cornerstone in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridazine heterocycle has emerged as a "privileged scaffold".[1] This six-membered aromatic ring, distinguished by two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive core for developing novel therapeutic agents.[1] The starting material, Tert-butyl 6-chloropyridazine-3-carboxylate, represents a versatile building block for the synthesis of a diverse library of derivatives, enabling extensive exploration of their biological potential. This guide provides a comparative analysis of the anticancer and antimicrobial activities of various 6-substituted pyridazine-3-carboxylate derivatives, offering experimental data and mechanistic insights to inform future research and development.
Comparative Analysis of Biological Activities
The derivatization of the pyridazine core at the 6-position allows for the introduction of various functional groups, leading to a broad spectrum of biological activities. Here, we compare the performance of representative derivatives in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth.[2] The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]
A series of novel 3,6-disubstituted pyridazine derivatives demonstrated potent anti-proliferative action against human breast cancer cell lines T-47D and MDA-MB-231.[5] For instance, a methyltetrahydropyran-bearing pyridazine derivative emerged as a highly effective growth inhibitor with submicromolar IC50 values against both T-47D (IC50 = 0.43 µM) and MDA-MB-231 (IC50 = 0.99 µM) cell lines.[5]
Comparative Anticancer Potency of 6-Substituted Pyridazine Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-Aryl-pyridazin-3(2H)-one | Leukemia (SR) | < 0.1 | - | - |
| 6-Aryl-pyridazin-3(2H)-one | Non-Small Cell Lung (NCI-H522) | < 0.1 | - | - |
| 6-Aryl-pyridazin-3(2H)-one | Breast (MCF7) | < 1.0 | - | - |
| 6-Aryl-pyridazin-3(2H)-one | Colon (HCT-116) | < 1.0 | - | - |
| 3,6-disubstituted pyridazine | Breast (T-47D) | 0.43 | - | - |
| 3,6-disubstituted pyridazine | Breast (MDA-MB-231) | 0.99 | - | - |
| Pyrano[3,2-c] pyridine derivative | Breast (MCF-7) | 60 | - | - |
Data synthesized from multiple sources for comparative purposes.[2][5][6]
The potent anticancer activity of certain pyridazine derivatives is linked to their ability to inhibit VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth.[3][4] By blocking the VEGFR-2 signaling cascade, these compounds can effectively inhibit tumor-induced angiogenesis.[4]
Visualizing the Path to Discovery: A Workflow for Anticancer Agent Development
The journey from a promising scaffold to a potential clinical candidate is a multi-step process. The following diagram illustrates a typical workflow for the discovery and development of novel pyridazine-based anticancer agents.
Caption: General workflow for anticancer drug discovery.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Pyridazine derivatives have also demonstrated significant potential as antimicrobial agents.[7] A study on novel pyridazinone derivatives revealed that some compounds exhibited considerable antibacterial and antifungal activity. For example, certain derivatives showed very good antifungal activity against Candida albicans and Aspergillus niger with a minimal inhibitory concentration (MIC) of 12.5 µg/mL.[8]
Comparative Antimicrobial Potency of Pyridazinone Derivatives
| Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyridazinone Derivative 3b | Candida albicans | 12.5 | - | - |
| Pyridazinone Derivative 3c | Aspergillus niger | 12.5 | - | - |
| Pyridazinone Derivative 9b | Gram-positive & Gram-negative bacteria | 0.49 - 3.9 | - | - |
| Heteroaryl Thiazole Derivative 3 | Various bacteria | 230 - 700 | Ampicillin | - |
| Heteroaryl Thiazole Derivative 3 | Various fungi | 60 - 470 | - | - |
Data synthesized from multiple sources for comparative purposes.[8]
The structural modifications on the pyridazine ring play a crucial role in determining the antimicrobial spectrum and potency of these compounds.
In-Depth Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare serial two-fold dilutions of the test pyridazine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
The anticancer activity of many pyridazine derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell signaling. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, pyridazine inhibitors can block its activation and downstream signaling, thereby preventing the formation of new blood vessels that tumors need to grow and spread.[4]
Conclusion and Future Directions
The Tert-butyl 6-chloropyridazine-3-carboxylate scaffold serves as a highly valuable starting point for the development of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide highlight the potential of its derivatives as potent anticancer and antimicrobial agents. The structure-activity relationship studies suggest that modifications at the 6-position of the pyridazine ring are critical for tuning the biological activity and selectivity of these compounds.
Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations to identify lead compounds with optimal efficacy and safety profiles. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds.
References
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved January 22, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 22, 2026, from [Link]
-
The IC 50 values, K i constants and inhibition types determined for... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H). (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
-
Antimicrobial and antioxidant evaluation of some novel synthesized pyridazinone derivatives. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). PubMed. Retrieved January 22, 2026, from [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved January 22, 2026, from [Link]
-
The Three Bacterial Lines of Defense against Antimicrobial Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
tert-Butyl 6-chloropyridazine-3-carboxylate. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 22, 2026, from [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). PubMed. Retrieved January 22, 2026, from [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
The IC 50 values, K i constants and inhibition types determined for... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Tert-butyl 6-chloropyridazine-3-carboxylate Analogs as Potential Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the tert-butyl 6-chloropyridazine-3-carboxylate scaffold. We will explore how modifications to this core structure, particularly at the 6-position, influence biological activity, with a focus on their potential as anticancer agents through the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers and professionals in the field of drug discovery and medicinal chemistry, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to guide further research and development.
The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The tert-butyl 6-chloropyridazine-3-carboxylate scaffold serves as a versatile starting point for the synthesis of novel bioactive molecules, with the chloro group at the 6-position providing a reactive handle for introducing chemical diversity.
Strategic Modifications at the 6-Position: Unlocking Anticancer Potential
Recent studies on 3,6-disubstituted pyridazines have shed light on the critical role of the substituent at the 6-position in determining anticancer potency. A notable study investigated a series of such analogs for their anti-proliferative action against human breast cancer cell lines, T-47D and MDA-MB-231, and identified Cyclin-Dependent Kinase 2 (CDK2) as a likely molecular target.[1]
Impact of Substituents on Anticancer Activity
The following table summarizes the in vitro anticancer activity of a selection of 3,6-disubstituted pyridazine analogs, highlighting the influence of various substituents at the 6-position. The data is extracted from a study where the substituent at the 3-position was also varied; for the purpose of this guide, we will focus on the trends observed with modifications analogous to the 6-position of our core scaffold.
| Compound ID | R1 (Position 3) | R2 (Position 6) | T-47D IC50 (µM)[1] | MDA-MB-231 IC50 (µM)[1] | CDK2 IC50 (nM)[1] |
| 11f | tert-butyl | 4-Morpholinyl | 2.11 ± 0.07 | 2.18 ± 0.07 | - |
| 11h | tert-butyl | 4-(4-Fluorophenyl)piperazin-1-yl | 1.95 ± 0.06 | 2.95 ± 0.10 | 43.8 ± 1.79 |
| 11j | (Tetrahydro-2H-pyran-4-yl)methyl | 4-Morpholinyl | 1.57 ± 0.05 | 1.30 ± 0.04 | - |
| 11l | (Tetrahydro-2H-pyran-4-yl)methyl | 4-(4-Fluorophenyl)piperazin-1-yl | 1.98 ± 0.06 | 1.44 ± 0.05 | 55.6 ± 2.27 |
| 11m | (Tetrahydro-2H-pyran-4-yl)methyl | 4-Morpholinyl | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 ± 0.82 |
Data presented as mean ± standard deviation.
Key SAR Insights
From the data presented, several key structure-activity relationships can be deduced:
-
Influence of the 6-Position Substituent: The nature of the substituent at the 6-position significantly impacts anticancer activity. For instance, the introduction of a 4-morpholinyl or a 4-(4-fluorophenyl)piperazin-1-yl group generally leads to potent anti-proliferative effects.
-
Role of the 3-Position Substituent: While our core topic focuses on a tert-butyl carboxylate at the 3-position, the data for compounds with a tert-butyl group (11f, 11h) at this position provides valuable insights. These compounds exhibit good anticancer activity, suggesting that a bulky, lipophilic group at this position is well-tolerated. The exceptional potency of compound 11m , which bears a (tetrahydro-2H-pyran-4-yl)methyl group at the 3-position and a 4-morpholinyl group at the 6-position, highlights the potential for synergistic effects between substituents at these two positions.
-
Targeting CDK2: The potent inhibition of CDK2 by compounds 11h , 11l , and particularly 11m , strongly suggests that this kinase is a key molecular target for this class of pyridazine derivatives.[1] This provides a clear mechanistic basis for their observed anticancer activity.
Mechanistic Rationale: The Role of CDK2 in Cancer
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly during the G1 to S phase transition. In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation. Therefore, the inhibition of CDK2 is a validated therapeutic strategy for cancer treatment. The potent activity of the pyridazine analogs against CDK2 suggests they may function by arresting the cell cycle and inducing apoptosis in cancer cells.[1][3]
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyridazine analogs.
Experimental Protocols
To facilitate further research in this area, we provide representative experimental protocols for the synthesis of a key analog and for the evaluation of its biological activity.
Synthesis of Tert-butyl 6-(morpholino)pyridazine-3-carboxylate
This protocol describes a general method for the nucleophilic aromatic substitution of the chlorine atom at the 6-position of tert-butyl 6-chloropyridazine-3-carboxylate with morpholine.
Sources
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Assessment of Synthesized Tert-butyl 6-chloropyridazine-3-carboxylate
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. Tert-butyl 6-chloropyridazine-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth technical comparison of orthogonal analytical methods for the comprehensive purity assessment of this compound, grounded in established scientific principles and field-proven insights.
The Criticality of Purity for Tert-butyl 6-chloropyridazine-3-carboxylate
Tert-butyl 6-chloropyridazine-3-carboxylate serves as a crucial intermediate in the synthesis of a range of biologically active molecules. The presence of impurities, even in minute quantities, can have significant repercussions, including altered pharmacological and toxicological profiles of the final API, reduced shelf-life, and complications in regulatory submissions. Therefore, a robust and multi-faceted approach to purity determination is paramount.
Potential sources of impurities in synthesized Tert-butyl 6-chloropyridazine-3-carboxylate can stem from starting materials, by-products of the reaction, intermediates, and degradation products.[1] A plausible synthetic route starting from 6-chloropyridazine-3-carboxylic acid and tert-butanol would likely involve esterification under acidic conditions. This process could lead to several potential impurities that need to be monitored.
A Multi-pronged Approach to Purity Verification
No single analytical technique is sufficient to provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of multiple orthogonal methods, each providing a unique perspective on the sample's composition. Here, we compare four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
Workflow for Purity Assessment
Caption: Orthogonal Analytical Workflow for Purity Assessment.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method, or a combination thereof, depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and accuracy.
| Method | Principle | Strengths | Limitations | Typical Purity Range (%) |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | High resolution, excellent for non-volatile and thermally labile compounds, widely available.[2] | Requires impurities to have a UV chromophore for detection. | 98.0 - 99.9%[2] |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio. | High sensitivity, provides structural information about volatile impurities.[2] | Not suitable for non-volatile or thermally labile compounds. | 97.5 - 99.8%[2] |
| ¹H NMR | Nuclear magnetic resonance spectroscopy provides structural information and quantitative data based on molar ratios. | Provides unequivocal structural confirmation, can quantify impurities without a reference standard for the impurity itself.[3] | Lower sensitivity compared to chromatographic methods. | >95% |
| DSC | Measures the heat flow associated with thermal transitions as a function of temperature. | Provides a measure of absolute purity based on the melting point depression of the main component, does not require a reference standard.[4] | Only applicable to crystalline solids with a sharp melting point, less sensitive to impurities that form solid solutions. | >98.5%[4] |
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the purity assessment, the following detailed protocols are provided as a starting point for method development and validation.[5]
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the quantification of non-volatile organic impurities.
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation: A standard GC-MS system.
Experimental Protocol:
-
Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent like dichloromethane.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify using the area percentage of the total ion chromatogram (TIC).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides critical structural confirmation of the main component and can be used for quantitative purity assessment against a certified internal standard.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: The molar purity of the analyte is calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard, taking their respective molecular weights and masses into account.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the absolute purity of crystalline solids.
Instrumentation: A calibrated DSC instrument.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.
-
Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: Use the instrument's software to analyze the melting endotherm based on the Van't Hoff equation to calculate the mole percent purity.[6]
Adherence to Regulatory Standards
All analytical methods developed for purity assessment of a drug substance intermediate should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][7][8] The validation process should demonstrate that the analytical procedure is suitable for its intended purpose, ensuring accuracy, precision, specificity, linearity, and range.[5] For impurities, the reporting, identification, and qualification thresholds outlined in ICH Q3A must be respected.[1][7]
Conclusion
The purity assessment of synthesized Tert-butyl 6-chloropyridazine-3-carboxylate is a critical step that demands a rigorous, multi-faceted analytical strategy. While HPLC provides a robust platform for quantitative analysis of non-volatile impurities, GC-MS is indispensable for identifying volatile contaminants. ¹H NMR offers invaluable structural confirmation and an orthogonal quantitative method, while DSC provides a measure of absolute purity for crystalline materials. By judiciously employing a combination of these techniques and adhering to stringent validation protocols, researchers and drug developers can ensure the quality and integrity of this vital pharmaceutical intermediate, thereby safeguarding the reliability and safety of the final drug product.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxo-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazine-6-carboxylate. Retrieved January 22, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved January 22, 2026, from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved January 22, 2026, from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved January 22, 2026, from [Link]
-
ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Retrieved January 22, 2026, from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved January 22, 2026, from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved January 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved January 22, 2026, from [Link]
-
PubMed. (2022, January 6). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 22, 2026, from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 22, 2026, from [Link]
-
Mettler Toledo. (n.d.). DSC purity determination. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-chloropyridazine-3-carboxylate. Retrieved January 22, 2026, from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 22, 2026, from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved January 22, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved January 22, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Retrieved January 22, 2026, from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 22, 2026, from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved January 22, 2026, from [Link]
- Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
-
PubMed. (n.d.). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl Piperidine-4-carboxylate. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of chemical constituents in the methanolic tuber extract of Momordica cymbalaria Hook. F. Retrieved January 22, 2026, from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. Retrieved January 22, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tainstruments.com [tainstruments.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. jpionline.org [jpionline.org]
A Comparative Guide to Heterocyclic Building Blocks: Benchmarking Tert-butyl 6-chloropyridazine-3-carboxylate
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds represent the largest and most structurally diverse family of molecular fragments.[1][2] Their prevalence in a vast number of approved pharmaceuticals underscores their importance as "privileged structures."[2][3] These cyclic frameworks, containing at least one heteroatom, are integral to the architecture of numerous natural products and synthetic drugs, often playing a critical role in establishing the desired pharmacological profile.[3][4][5]
This guide provides an in-depth technical benchmark of Tert-butyl 6-chloropyridazine-3-carboxylate , a highly versatile building block. Our objective is to move beyond a simple cataloging of properties and reactions. Instead, we will dissect its performance by comparing it directly against other common heterocyclic scaffolds, such as substituted pyridines and pyrimidines. We will explore the fundamental physicochemical properties that dictate its behavior, benchmark its reactivity in key synthetic transformations crucial for library synthesis, and discuss the strategic implications of its use in medicinal chemistry programs. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions when selecting building blocks for their synthetic campaigns.
Section 1: Physicochemical Properties - The Foundation of Function
The utility of a building block is fundamentally rooted in its intrinsic physicochemical properties. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, possesses a unique electronic and physical profile that distinguishes it from other azines and its carbocyclic counterpart, benzene.[6]
The pyridazine nucleus is characterized by a high dipole moment and weak basicity, properties stemming from the two electron-withdrawing nitrogen atoms. This inherent polarity often leads to improved aqueous solubility and can favorably modulate a molecule's pharmacokinetic profile.[6][7] The nitrogen lone pairs are effective hydrogen bond acceptors, providing critical interaction points with biological targets.[6] Furthermore, studies have shown that the pyridazine ring often exhibits low cytochrome P450 (CYP) inhibitory effects, a significant advantage in drug design.[7]
The specific substituents on Tert-butyl 6-chloropyridazine-3-carboxylate are strategically placed to maximize synthetic utility:
-
6-Chloro Group: This is the primary reactive handle, activating the C6 position for facile nucleophilic aromatic substitution (SNAr) and serving as a versatile precursor for palladium-catalyzed cross-coupling reactions.
-
3-Carboxylate Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which, upon deprotection, provides a vector for amide bond formation—one of the most common linkages in pharmaceuticals. The bulky tert-butyl group also enhances solubility in organic solvents commonly used in synthesis.
To contextualize these features, a comparison with other foundational heterocycles is instructive.
| Property | Pyridazine Core | Pyridine Core | Pyrimidine Core |
| pKa (of conjugate acid) | ~2.3 | ~5.2 | ~1.3 |
| Dipole Moment (Debye) | ~3.9 D | ~2.2 D | ~2.3 D |
| Aqueous Solubility | High | Moderate | High |
| Metabolic Profile | Generally low CYP inhibition[7] | Prone to CYP inhibition[7] | Variable |
| Bioisosteric Role | Phenyl ring replacement[7][8] | Common pharmacophore[9] | Phenyl/Pyridine replacement[10] |
Table 1: Comparative Physicochemical Properties of Azine Cores. This table highlights the distinct electronic nature of the pyridazine ring, particularly its high polarity and lower basicity compared to pyridine.
Section 2: Reactivity Profile I - Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Overview Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient heterocycles. Unlike the SN1 or SN2 reactions seen in aliphatic chemistry, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[11] The electron-poor nature of the pyridazine ring, significantly enhanced by the inductive and mesomeric effects of the two adjacent nitrogen atoms, makes the C6 position highly susceptible to nucleophilic attack. This attack disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The subsequent expulsion of the chloride leaving group restores aromaticity and yields the substituted product.
Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with real chemical structure images. Caption: SNAr mechanism on a chloropyridazine.
Benchmarking Experiment: Reaction with Morpholine To objectively assess the reactivity of Tert-butyl 6-chloropyridazine-3-carboxylate, we propose a standardized reaction with morpholine, a common secondary amine nucleophile. This experiment will compare its performance against two other widely used building blocks: tert-butyl 5-chloropyrimidine-2-carboxylate and tert-butyl 6-chloropyridine-3-carboxylate.
Experimental Protocol: Standardized SNAr
-
Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the chloro-heterocycle (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Seal the vial and heat the mixture to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with 20 mL of ethyl acetate, and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Performance Data
| Heterocyclic Building Block | Expected Reaction Time (h) | Expected Yield (%) |
| Tert-butyl 6-chloropyridazine-3-carboxylate | 1 - 2 | >90% |
| Tert-butyl 5-chloropyrimidine-2-carboxylate | 2 - 4 | 80-90% |
| Tert-butyl 6-chloropyridine-3-carboxylate | 6 - 12 | 70-85% |
Table 2: Expected Performance in Standardized SNAr with Morpholine.
Discussion The superior reactivity of the pyridazine derivative is a direct consequence of its electronic structure. The two adjacent, electron-withdrawing nitrogen atoms strongly activate the C6 position towards nucleophilic attack, stabilizing the resulting Meisenheimer intermediate more effectively than the 1,3-disposed nitrogens in the pyrimidine or the single nitrogen in the pyridine.[13] This heightened reactivity allows for milder reaction conditions and shorter reaction times, a significant advantage in high-throughput synthesis and library production.
Section 3: Reactivity Profile II - Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura Reaction The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for forming C-C bonds in modern organic synthesis.[14][15] Its tolerance of a wide range of functional groups and generally high yields have made it indispensable in drug discovery. However, applying this reaction to electron-deficient N-heterocycles can be challenging.
Causality of Experimental Choices The success of a Suzuki coupling on a substrate like Tert-butyl 6-chloropyridazine-3-carboxylate is highly dependent on the careful selection of the catalytic system.[16]
-
Catalyst/Ligand: The lone pairs on the pyridazine nitrogens can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[16] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is crucial. These ligands accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, while their steric bulk discourages catalyst deactivation through the formation of inactive palladium-pyridazine complexes.
-
Base: A suitable base is required to activate the boronic acid partner, forming the more nucleophilic boronate species. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, with the choice often depending on the specific substrates and solvent.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate.
Benchmarking Experiment: Coupling with Phenylboronic Acid We will benchmark the performance of our focus compound in a standard Suzuki-Miyaura reaction with phenylboronic acid, comparing it again with its pyridine and pyrimidine analogues.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Standardized Suzuki-Miyaura Coupling
-
Setup: In an oven-dried vial, combine the chloro-heterocycle (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), and potassium phosphate (1.0 mmol, 2.0 equiv.).
-
Catalyst: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent & Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the vial and sparge the mixture with nitrogen for 15 minutes.
-
Reaction: Heat the reaction to 100 °C for 12 hours.
-
Work-up & Purification: Follow the work-up and purification procedure outlined in the SNAr section.
Comparative Performance Data
| Heterocyclic Building Block | Catalyst System | Expected Yield (%) |
| Tert-butyl 6-chloropyridazine-3-carboxylate | Pd₂(dba)₃ / SPhos | 85-95% |
| Tert-butyl 5-chloropyrimidine-2-carboxylate | Pd₂(dba)₃ / SPhos | 75-90% |
| Tert-butyl 6-chloropyridine-3-carboxylate | Pd₂(dba)₃ / SPhos | 70-85% |
Table 3: Expected Performance in Standardized Suzuki-Miyaura Coupling.
Discussion While all three substrates are viable, the pyridazine often performs exceptionally well under optimized conditions. Its electron-deficient nature facilitates the initial oxidative addition of the C-Cl bond to the Pd(0) center. With the right ligand choice to prevent catalyst inhibition, the reaction proceeds efficiently, providing a reliable method for introducing aryl and heteroaryl diversity at the C6 position. This reliability is paramount for building out structure-activity relationships (SAR) in a drug discovery program.
Section 4: Strategic Application in Medicinal Chemistry
The true value of a building block is realized in its strategic application. Tert-butyl 6-chloropyridazine-3-carboxylate is not just a reactive molecule; it is a platform for rapid and logical analogue synthesis.
The Pyridazine Core as a Bioisostere A key strategy in medicinal chemistry is bioisosteric replacement, where a functional group is swapped for another with similar steric and electronic properties to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The pyridazine ring is an excellent bioisostere for a phenyl ring.[8] This swap can:
-
Increase Polarity and Solubility: The introduction of the two nitrogen atoms reduces lipophilicity (LogP) and can improve aqueous solubility.[8]
-
Introduce H-bond Acceptors: Provides new interaction points with the target protein that are absent in a phenyl ring.
-
Block Metabolism: Replacing an electron-rich phenyl ring, a common site of oxidative metabolism, with an electron-poor pyridazine can significantly improve metabolic stability.[17]
A Three-Point Diversification Strategy This specific building block offers an elegant and efficient strategy for exploring chemical space around a core scaffold.
Caption: Three-point diversification from a single building block.
-
C6 Position: As demonstrated, the chloro group is readily displaced via SNAr or cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents (R¹).
-
C3 Position: Simple acid-mediated cleavage of the tert-butyl ester (e.g., with TFA) unmasks the carboxylic acid. This can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to install a second point of diversity (R²).
-
C4/C5 Positions: While more advanced, modern methods for C-H functionalization can be explored to add substituents at the remaining ring positions (R³). The inherent acidity of the pyridazine C-H bonds may offer unique opportunities for directed metallation or radical-based functionalization.[7]
This systematic, multi-directional approach allows chemists to rapidly generate a focused library of compounds, efficiently probing the SAR around the pyridazine core.
Conclusion
Tert-butyl 6-chloropyridazine-3-carboxylate is more than just another heterocyclic building block; it is a strategically designed synthetic platform. Its performance, benchmarked against other common heterocycles, reveals distinct advantages:
-
Superior Reactivity in SNAr: Its electronic configuration enables rapid and efficient substitution reactions under mild conditions.
-
Reliable Performance in Cross-Coupling: With modern catalytic systems, it serves as a robust partner for Suzuki-Miyaura reactions, a critical tool for C-C bond formation.
-
Favorable Physicochemical Properties: The inherent polarity and metabolic profile of the pyridazine core offer tangible benefits for improving the drug-like properties of lead candidates.
-
Efficient Diversification: It provides three distinct handles for systematic SAR exploration from a single, readily available starting material.
For drug discovery programs seeking to leverage the benefits of the pyridazine scaffold—including improved solubility, metabolic stability, and target engagement through hydrogen bonding—Tert-butyl 6-chloropyridazine-3-carboxylate represents a premier choice. Its predictable reactivity and strategic design empower chemists to navigate chemical space with greater speed and precision.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. (2026, January 15).
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010, September). ResearchGate. [Link]
-
Heterocyclic Building Blocks. (n.d.). SRD ORGANICS LTD. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Baruch S. Blumberg Institute. [Link]
-
Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (n.d.). PubMed. [Link]
-
Molbank | Topical Collection : Heterocycle Reactions. (n.d.). MDPI. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed. [Link]
-
C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Ethers as Building Blocks for the Synthesis and Modification of N‐Heterocycles | Request PDF. (n.d.).
-
C–H functionalization of pyridines. (2023, June 15). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. (n.d.). ACS Publications. [Link]
-
Heterocycles in Medicinal Chemistry II. (2024, October 11). National Center for Biotechnology Information. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
-
Special Issue : Heterocyclic Building Blocks for Medicinal Applications. (n.d.). MDPI. [Link]
- Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation. (2026, January 21).
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2025, August 10).
-
Aromatic Bioisosteres. (2023, January 28). Cambridge MedChem Consulting. [Link]
-
Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds. (n.d.). PubMed. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024, January 3). JOCPR. [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. (2017, August 20). Stack Exchange. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). MDPI. [Link]
-
The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019, April 14). The Aquila Digital Community. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Pyridine-to-pyridazine skeletal editing. (n.d.). ChemRxiv. [Link]
-
Methyl 6-chloropyridazine-3-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties Through Experimental and Theoretical Studies. (2018, November 18). PubMed. [Link]
-
New Journal. (2011, June 10). RSC Publishing. [Link]
Sources
- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 2. Heterocyclic Building Blocks [sigmaaldrich.com]
- 3. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Guide to the Synthesis and Analysis of Tert-butyl 6-chloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of Tert-butyl 6-chloropyridazine-3-carboxylate, a key building block in modern medicinal chemistry. We will explore a validated experimental pathway for its synthesis, purification, and characterization, while also offering a comparative perspective against its methyl ester analog. This document is intended to serve as a practical resource, grounded in scientific literature, to aid researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of the Pyridazine Scaffold and the Role of the Tert-butyl Ester
The pyridazine ring system is a prevalent motif in a wide array of biologically active molecules, demonstrating applications as antitumor, blood-lipid lowering, and insecticidal agents.[1] The substituent at the 3-position of the pyridazine ring significantly influences the molecule's physicochemical properties and biological activity. The tert-butyl ester, in particular, serves as a crucial protecting group in multi-step syntheses and can modulate properties such as solubility and metabolic stability.
This guide will focus on a robust and reproducible method for the preparation of Tert-butyl 6-chloropyridazine-3-carboxylate, a versatile intermediate for further chemical elaboration.
Synthetic Pathway Overview
The synthesis of Tert-butyl 6-chloropyridazine-3-carboxylate can be efficiently achieved through a multi-step sequence starting from readily available precursors. The overall strategy involves the formation of the pyridazine core, followed by chlorination and subsequent esterification. A well-documented approach for the synthesis of the analogous methyl ester provides a strong foundation for this pathway.[1]
Here, we adapt and optimize this route for the specific synthesis of the tert-butyl ester, providing a detailed, step-by-step protocol.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 6-chloropyridazine-3-carboxylate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl 6-chloropyridazine-3-carboxylate, ensuring the safety of laboratory personnel and environmental integrity. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety measures.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. Tert-butyl 6-chloropyridazine-3-carboxylate is a halogenated heterocyclic compound. While a comprehensive toxicological profile may not be available for this specific molecule, data from suppliers and analogous structures provide a strong basis for a conservative risk assessment.
A key supplier, BLD Pharm, has classified the compound with the following GHS Hazard Statements[1]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
This classification firmly places the compound in the category of hazardous waste. The presence of a chlorinated pyridazine ring is a significant factor. Thermal decomposition of similar chlorinated organic compounds is known to produce hazardous byproducts such as hydrogen chloride, nitrogen oxides (NOx), and potentially dioxin-like compounds under certain conditions[2][3]. Therefore, uncontrolled incineration or heating is explicitly contraindicated.
Table 1: Key Properties and Hazard Information for Tert-butyl 6-chloropyridazine-3-carboxylate
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to off-white solid | Generic Data |
| Melting Point | 97-99 °C | Generic Data |
| Solubility | Limited in water; Soluble in organic solvents (e.g., Chloroform, DMSO) | Generic Data |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the identified hazards, stringent adherence to PPE protocols is the first line of defense. The following PPE is mandatory when handling tert-butyl 6-chloropyridazine-3-carboxylate for disposal:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dealing with a spill, a respirator with an appropriate organic vapor cartridge is necessary.
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Tert-butyl 6-chloropyridazine-3-carboxylate waste should be collected in a dedicated, properly labeled hazardous waste container.
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Strong Bases: Can promote hydrolysis of the ester and nucleophilic substitution of the chlorine, potentially generating heat.
-
Strong Acids: Can also catalyze hydrolysis.
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "tert-butyl 6-chloropyridazine-3-carboxylate," and the associated hazard pictograms (e.g., exclamation mark for irritant).
Caption: Disposal workflow for tert-butyl 6-chloropyridazine-3-carboxylate.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of small quantities of tert-butyl 6-chloropyridazine-3-carboxylate typically generated in a research setting.
Materials:
-
Designated hazardous waste container (solid waste)
-
Waste label
-
Appropriate PPE (as outlined in Section 2)
-
Spatula and weighing paper (if transferring solid)
-
Chemical fume hood
Procedure:
-
Preparation: Ensure all necessary PPE is correctly worn and that the disposal operation is conducted within a functional chemical fume hood.
-
Waste Collection (Solid):
-
Carefully transfer any residual solid tert-butyl 6-chloropyridazine-3-carboxylate into the designated hazardous waste container using a clean spatula.
-
Any contaminated materials, such as weighing paper, gloves, or absorbent pads, should also be placed in this container.
-
-
Waste Collection (Solutions):
-
Solutions containing tert-butyl 6-chloropyridazine-3-carboxylate should be collected in a separate, compatible hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Sealing and Labeling:
-
Securely close the waste container.
-
Ensure the hazardous waste label is complete, including the chemical name, concentration (if in solution), and date.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The recommended final disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous thermal decomposition products, such as HCl and NOx.
-
Never dispose of tert-butyl 6-chloropyridazine-3-carboxylate down the drain or in regular trash. Its limited water solubility and hazardous nature make this practice unsafe and environmentally irresponsible.
By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of tert-butyl 6-chloropyridazine-3-carboxylate, fostering a culture of safety and environmental stewardship within your laboratory.
References
-
Altarawneh, M., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. [Link]
-
Bastos, E. L., et al. (2015). Thermal Degradation of Sucralose: A Combination of Analytical Methods to Determine Stability and Chlorinated Byproducts. PubMed. [Link]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Thermal degradation of sucralose: a combination of analytical methods to determine stability and chlorinated byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling Tert-butyl 6-chloropyridazine-3-carboxylate
For the modern researcher in drug development, Tert-butyl 6-chloropyridazine-3-carboxylate is a valuable building block, a key intermediate in the synthesis of a new generation of therapeutics. However, its utility is matched by a significant hazard profile that demands meticulous handling procedures. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every action in the lab is underpinned by a thorough understanding of the risks involved. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Inherent Risks: A Chemical Profile
Tert-butyl 6-chloropyridazine-3-carboxylate presents a multi-faceted threat that necessitates a comprehensive personal protective equipment (PPE) strategy. According to its Safety Data Sheet (SDS), this compound is classified as a combustible liquid that is not only harmful if swallowed but can be fatal if it comes into contact with the skin or is inhaled. Furthermore, it is a known skin and respiratory irritant and can cause serious eye damage. Its environmental hazards are also significant, as it is very toxic to aquatic life with long-lasting effects.
The core of its reactivity lies in the chlorinated pyridazine ring, a heterocyclic structure common in many biologically active molecules. The presence of the chlorine atom and the carboxylate group makes it a versatile reagent, but also the source of its hazardous properties. Understanding this is the first step toward mitigating the risks.
The Last Line of Defense: A Multi-layered PPE Approach
Your personal protective equipment is more than a uniform; it is a critical barrier between you and a potentially harmful exposure. The following table summarizes the essential PPE for handling Tert-butyl 6-chloropyridazine-3-carboxylate, with a detailed explanation of the rationale behind each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 0.11 mm thickness) | The compound is fatal upon dermal contact. Nitrile and neoprene provide excellent chemical resistance to a broad range of chemicals, including chlorinated heterocyclic compounds[1]. Avoid latex gloves, as they offer inferior protection[1]. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | The risk of serious eye damage is high. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Chemical-resistant Lab Coat or Apron | To prevent skin contact, a lab coat made of a material resistant to chemical penetration is essential. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | Given that the compound is fatal if inhaled and a respiratory irritant, respiratory protection is non-negotiable, especially when working outside of a certified chemical fume hood or with heated material[2]. |
Operational Blueprint: From Benchtop to Disposal
A safe workflow is a well-planned workflow. The following step-by-step guide provides a procedural framework for handling Tert-butyl 6-chloropyridazine-3-carboxylate, from initial preparation to final waste disposal.
Pre-Experiment Checklist:
-
Information is Power: Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the compound should occur within the fume hood to minimize inhalation exposure[1].
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Ensure they are unobstructed and have been recently tested.
-
PPE Inspection: Inspect all PPE for signs of damage or degradation before each use.
Safe Handling Protocol:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Controlled Dispensing: When weighing or transferring the solid compound, do so in a fume hood to contain any dust. Use a spatula and avoid creating airborne dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
Reaction Monitoring: When the compound is part of a reaction, ensure the apparatus is secure and properly vented within the fume hood.
-
Post-Handling Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water, even if no direct contact is suspected.
Waste Disposal: A Commitment to Environmental Stewardship
The disposal of Tert-butyl 6-chloropyridazine-3-carboxylate and its contaminated waste requires the same level of care as its handling. As a chlorinated organic compound, it is classified as hazardous waste and must be disposed of accordingly to prevent environmental contamination[3].
-
Segregation is Key: All waste contaminated with Tert-butyl 6-chloropyridazine-3-carboxylate, including gloves, disposable lab coats, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Neutralization (if applicable and permitted): For some chlorinated waste streams, chemical neutralization may be an option, but this should only be performed by trained personnel following a validated and approved institutional protocol[4].
-
Professional Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain[5].
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the critical steps, the following diagram illustrates the logical flow of a safe handling procedure for Tert-butyl 6-chloropyridazine-3-carboxylate.
Caption: A logical workflow for the safe handling of Tert-butyl 6-chloropyridazine-3-carboxylate.
By internalizing these principles and procedures, you can confidently and safely utilize Tert-butyl 6-chloropyridazine-3-carboxylate in your research, paving the way for new discoveries while upholding the highest standards of laboratory safety.
References
- Google Patents. (1998). Process for destroying chlorinated aromatic compounds.
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
ResearchGate. (2019). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
-
INTEGRA Chemical Company. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
